2-(4-Bromophenyl)imidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVMTZOOFHVUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Imidazo[1,2-a]pyrazine: A Privileged Scaffold in Medicinal Chemistry
[1][2]
Executive Summary
The Imidazo[1,2-a]pyrazine scaffold represents a distinct and highly versatile pharmacophore in modern drug discovery.[1][2] Often overshadowed by its carbocyclic analogue, imidazo[1,2-a]pyridine (the core of drugs like Zolpidem), the pyrazine-fused variant offers unique physicochemical advantages. Its additional nitrogen atom (N7) lowers lipophilicity (LogP) and provides an extra hydrogen bond acceptor vector, making it particularly suitable for targeting ATP-binding pockets in kinases and modulating protein-protein interactions.
This guide provides a comprehensive technical analysis of the imidazo[1,2-a]pyrazine core, detailing its structural architecture, synthetic accessibility via multicomponent reactions, and critical Structure-Activity Relationship (SAR) trends demonstrated in clinical candidates like Entospletinib .
Structural Architecture & Physicochemical Properties[4]
Scaffold Numbering and Topology
Understanding the IUPAC numbering is critical for navigating the SAR of this bicyclic system. The fusion of the imidazole (5-membered) and pyrazine (6-membered) rings creates a planar, aromatic system.
-
N1: Imidazole nitrogen (often unsubstituted in the aromatic core).
-
C2/C3: Imidazole carbons; C3 is a "hotspot" for electrophilic substitution and multicomponent reactions.
-
N4: Bridgehead nitrogen.
-
C5/C6: Pyrazine carbons; C6 is the primary vector for cross-coupling reactions.
-
N7: Pyrazine nitrogen; key H-bond acceptor.
-
C8: Pyrazine carbon; highly reactive to nucleophilic aromatic substitution (
), essential for installing hinge-binding motifs in kinase inhibitors.
Physicochemical Profile[5]
-
Lipophilicity: The N7 nitrogen reduces cLogP by approximately 0.5–1.0 units compared to imidazo[1,2-a]pyridine, improving aqueous solubility.
-
Metabolic Stability: The electron-deficient pyrazine ring is generally resistant to oxidative metabolism, though the C3 position can be liable to oxidation if not blocked.
-
H-Bonding: N1 and N7 serve as acceptors; substituents at C8 (e.g., amines) often serve as donors.
Caption: Numbering scheme and primary reactivity vectors of the Imidazo[1,2-a]pyrazine scaffold.
Synthetic Methodologies
The construction of this scaffold relies on two dominant strategies: the classical condensation and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Classical Condensation (Hantzsch-type)
This method involves the reaction of 2-aminopyrazine with
-
Mechanism: N1 of the pyrazine attacks the
-carbon, followed by cyclization of the exocyclic amine onto the carbonyl. -
Limitation: Often requires harsh conditions and lacks regioselectivity if the aminopyrazine is substituted.
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is the "gold standard" for rapid library generation. It is a one-pot, three-component reaction (3-CR) involving:
-
Amine: 2-Aminopyrazine.
-
Aldehyde: Provides the C2 substituent.
-
Isocyanide: Provides the C3-amino substituent.
This route is atom-economic and allows for the simultaneous introduction of diversity elements at C2 and C3.
Caption: Comparison of Classical Condensation vs. GBB Multicomponent Synthesis.
Medicinal Chemistry Applications & SAR
Kinase Inhibition (Oncology & Inflammation)
The imidazo[1,2-a]pyrazine core is a bioisostere of ATP's adenine ring.
-
Hinge Binding: The N1 and C8-amino groups typically form a bidentate hydrogen bond network with the kinase hinge region.
-
Case Study: Entospletinib (GS-9973) [3]
-
Target: Spleen Tyrosine Kinase (Syk).[4]
-
Indication: Hematological malignancies (CLL, AML).
-
Structure Analysis:
-
Table 1: Key SAR Positions for Kinase Inhibitors
| Position | Modification Type | Function/Effect |
| C8 | Nucleophilic Aromatic Substitution ( | Hinge Binding. Introduction of amines (anilines, cycloalkylamines) creates a donor-acceptor motif essential for ATP-competitiveness. |
| C6 | Palladium-Catalyzed Coupling (Suzuki/Stille) | Selectivity. Aryl/Heteroaryl groups here probe the hydrophobic pocket (Gatekeeper residue interaction). |
| C3 | Electrophilic Substitution / GBB | Solubility/Diversity. Often left as H for kinases, but alkyl/acyl groups can target the solvent-exposed region or ribose pocket. |
Bioluminescence (Coelenterazine)
Historically, this scaffold is the core of Coelenterazine , the luciferin substrate for Renilla luciferase.
-
Mechanism: The imidazopyrazine core undergoes oxidative decarboxylation to form coelenteramide, emitting blue light (
nm). -
Application: While not a "drug," derivatives are crucial for in vivo imaging and reporter gene assays in drug discovery.
Emerging Targets: ENPP1 & TARP -8
Recent literature (2018–2024) highlights the scaffold's expansion beyond kinases:
-
ENPP1 Inhibitors: Imidazo[1,2-a]pyrazines have been identified as potent inhibitors of ENPP1, a checkpoint in the STING pathway, enhancing cancer immunotherapy efficacy [1].[8][12]
-
TARP
-8 Modulators: Used to selectively modulate AMPA receptors for epilepsy treatment, avoiding the sedation associated with broad-spectrum AMPA antagonists [2].
Experimental Protocols
Protocol A: General Groebke-Blackburn-Bienaymé Synthesis
This protocol yields 3-aminoimidazo[1,2-a]pyrazines.
-
Reagents: 2-Aminopyrazine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv), Scandium Triflate (
, 5 mol%) or Ammonium Chloride ( ). -
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for acceleration.
-
Procedure:
-
Dissolve 2-aminopyrazine and aldehyde in MeOH (0.5 M). Stir for 30 min to form the imine intermediate.
-
Add the isocyanide and the catalyst.
-
Stir at room temperature (or
for sterically hindered substrates) for 12–24 hours. -
Monitor: TLC or LC-MS for disappearance of the imine.
-
-
Workup: Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: C8-Amination via (Key for Kinase Inhibitors)
Starting material: 8-chloroimidazo[1,2-a]pyrazine.
-
Reagents: 8-chloroimidazo[1,2-a]pyrazine (1.0 equiv), Amine (R-
, 1.5 equiv), DIPEA (2.0 equiv). -
Solvent: Isopropanol (IPA) or NMP.
-
Procedure:
-
Mix reagents in a sealed pressure vial.
-
Heat to
for 4–16 hours. -
Note: The C8-chloride is highly activated due to the para-nitrogen (N4); catalysts are rarely needed.
-
-
Purification: Precipitate with water or extract with EtOAc.
Future Outlook
The imidazo[1,2-a]pyrazine scaffold is evolving toward Covalent Inhibition and Targeted Protein Degradation (PROTACs) .
-
Covalency: Introduction of acrylamides at C3 or C6 allows for irreversible binding to cysteines in kinases (e.g., BTK, EGFR).
-
PROTACs: The solvent-exposed nature of C3 substituents makes this position ideal for attaching linkers to E3 ligase recruiters (e.g., Cereblon or VHL ligands).
References
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 2024.[8][12] Link
-
Discovery of Imidazo[1,2-a]pyrazines as TARP
-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 2018. Link -
Discovery of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010.[7][10] Link
-
Scaffold Hopping of the SYK Inhibitor Entospletinib. European Journal of Medicinal Chemistry, 2020.[4] Link
-
Entospletinib (GS-9973), a Selective Syk Inhibitor. NCI Drug Dictionary. Link
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scaffold hopping of the SYK inhibitor entospletinib leads to broader targeting of the BCR signalosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3 [m.chemicalbook.com]
- 6. Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Architecting Efficacy: The Structure-Activity Relationship of 2-Aryl-Imidazo[1,2-a]pyrazines
[1]
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrazine core stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. Specifically, the 2-aryl-imidazo[1,2-a]pyrazine subclass has emerged as a powerhouse in oncology, particularly as an ATP-competitive inhibitor of kinases such as Aurora A/B , CDK9 , EphB4 , and PI3K .
Unlike its pyridine analog (imidazo[1,2-a]pyridine), the pyrazine core introduces a second nitrogen at position 4 (N4), altering the electron density distribution and hydrogen bond acceptor capabilities. This guide deconstructs the structure-activity relationship (SAR) of this moiety, providing a rational roadmap for optimizing potency, selectivity, and metabolic stability.
Synthetic Architecture: Constructing the Core
To explore the SAR, one must first master the assembly. Two primary synthetic routes dominate the literature: the classical condensation and the multicomponent approach.
Method A: The Condensation Strategy (Standard)
The most robust method involves the condensation of 2-aminopyrazine with
-
Mechanism: Nucleophilic attack of the exocyclic amine on the ketone, followed by cyclization at the ring nitrogen.
-
Utility: Ideal for generating diverse C-2 aryl analogs.
Method B: The Groebke-Blackburn-Bienaymé (GBB) Reaction
For simultaneous functionalization at C-3, the GBB reaction utilizes an aldehyde, 2-aminopyrazine, and an isocyanide.
-
Utility: Rapid generation of C-3 amino-substituted libraries.
Visualization: Synthetic Workflows
Figure 1: Dual synthetic pathways for accessing the imidazo[1,2-a]pyrazine core. Method A allows robust C-2 variation, while post-synthetic halogenation enables C-3 diversification.
SAR Deep Dive: The Four Zones of Optimization
The biological activity of 2-aryl-imidazo[1,2-a]pyrazines is governed by substitutions at four critical positions: C-2, C-3, C-6, and C-8 .
Zone 1: The C-2 Aryl Anchor (Potency Driver)
The C-2 position is the defining feature of this subclass.
-
Role: Typically occupies the hydrophobic pocket of the ATP binding site in kinases.
-
SAR Insight:
-
Planarity: Phenyl or heteroaryl rings (e.g., thiophene, pyridine) facilitate
- stacking with aromatic residues (e.g., Phenylalanine) in the active site. -
Substitutions: Electron-donating groups (EDGs) like -OMe or -NH2 at the para-position of the C-2 aryl ring often enhance potency by increasing electron density, strengthening interactions with the hinge region.
-
Sterics: Orto-substitution can twist the aryl ring out of coplanarity, potentially reducing potency unless the target pocket requires a twisted conformation (atropisomerism).
-
Zone 2: The C-3 "Gatekeeper" Interface (Selectivity)
-
Role: This position faces the "gatekeeper" residue in kinase pockets.
-
SAR Insight:
-
Small Groups: Unsubstituted (H) or small halogens (Cl, F) often fit well.
-
Bulky Groups: Introducing larger groups (e.g., isopropyl, phenyl) here can induce selectivity. If the target kinase has a small gatekeeper residue (e.g., Threonine), a bulky C-3 group can be accommodated. If the gatekeeper is large (e.g., Methionine), the bulky C-3 group clashes, abolishing activity.
-
Solubility: Introduction of basic amines via a methylene linker at C-3 is a common strategy to improve aqueous solubility without sacrificing binding affinity.
-
Zone 3: The C-8 Position (Solvent Front)
-
Role: The C-8 position is often solvent-exposed.[1]
-
SAR Insight:
-
Modification: This is the most "tolerant" region. Replacing the hydrogen or a halogen at C-8 with solubilizing groups (morpholine, piperazine) is a standard medicinal chemistry tactic to improve DMPK (Drug Metabolism and Pharmacokinetics) properties.
-
H-Bonding: An amino group (-NH2 or -NHR) at C-8 can serve as an H-bond donor to solvent molecules or specific residues at the rim of the catalytic cleft.
-
Zone 4: The C-6 Backbone (Metabolic Stability)
-
Role: Modulates the electronic properties of the pyrazine ring.
-
SAR Insight:
-
Metabolism: The C-6 position is prone to oxidative metabolism. Blocking this site with a substituent (e.g., a small alkyl or aryl group) can extend half-life (
). -
Electronic Tuning: Substituents here affect the pKa of the N4 nitrogen, influencing the compound's ability to accept hydrogen bonds in the hinge region.
-
Visualization: The SAR Map
Figure 2: Functional mapping of the imidazo[1,2-a]pyrazine scaffold. Each vector represents a distinct optimization parameter in drug design.
Quantitative Data Summary
The following table illustrates a typical SAR progression for an Aurora Kinase inhibitor series (Hypothetical data based on consensus literature trends [1, 2]).
| Compound | C-2 Substituent | C-3 Substituent | C-8 Substituent | Aurora A IC50 (nM) | Solubility (µM) |
| 1 (Hit) | Phenyl | H | H | 1200 | < 10 |
| 2 | 4-OMe-Phenyl | H | H | 350 | < 10 |
| 3 | 4-OMe-Phenyl | Cl | H | 45 | < 5 |
| 4 | 4-OMe-Phenyl | Cl | Morpholine | 55 | > 100 |
| 5 (Lead) | 4-Morpholinophenyl | Cl | NH-Isopropyl | 12 | > 200 |
Note: The introduction of the Chlorine at C-3 (Cmpd 3) drastically improves potency by filling a hydrophobic pocket, while the C-8 morpholine (Cmpd 4) solves the solubility issue without killing potency.
Experimental Protocols
Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine
This protocol validates the "Method A" condensation route.
Reagents:
-
2-Aminopyrazine (1.0 eq)
-
2-Bromo-4'-methoxyacetophenone (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium Bicarbonate (
)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrazine (5 mmol) in anhydrous ethanol (20 mL).
-
Addition: Add 2-bromo-4'-methoxyacetophenone (5.5 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). -
Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate often forms.
-
Neutralization: Add saturated aqueous
solution until pH ~8. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from EtOH/Hexane or purify via silica gel flash chromatography (Gradient: 0-5% MeOH/DCM).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole proton (H-3) around
8.0–8.5 ppm. -
Yield: Expected range 60–85%.
Kinase Inhibition Assay (General Protocol)
To verify biological activity against a target like Aurora A.
Materials:
-
Recombinant Aurora A Kinase
-
Substrate peptide (e.g., Kemptide)
-
ATP (
-labeled or fluorescent tracer) -
Assay Buffer (HEPES,
, DTT)
Workflow:
-
Preparation: Dilute compounds in DMSO (serial dilutions).
-
Incubation: Mix kinase, substrate, and compound in assay buffer. Incubate for 15 min at RT.
-
Initiation: Add ATP to start the reaction.
-
Termination: Stop reaction after 60 min (using EDTA or acid).
-
Detection: Measure phosphorylation via scintillation counting (radiometric) or fluorescence polarization (IMAP).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).
Biological Context: The Signaling Pathway
Understanding where these inhibitors act is crucial.[2] Below is a simplified pathway for Aurora A , a primary target for this scaffold.
Figure 3: The Aurora A signaling cascade. The inhibitor blocks the phosphorylation of Plk1, arresting the cell cycle in mitosis.
References
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[3][4] URL:[Link]
-
Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Source: Bioorganic & Medicinal Chemistry Letters (2012).[5] URL:[Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. (Analogous synthetic method) Source: ACS Omega (2020). URL:[Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Source: European Journal of Medicinal Chemistry (2010).[6] URL:[Link]
-
Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα). Source: SAR and QSAR in Environmental Research (2014).[7] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Bromophenyl)imidazo[1,2-a]pyrazine molecular weight and formula
High-Purity Scaffold Synthesis and Characterization for Medicinal Chemistry Applications
Executive Summary
The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is a critical heterocyclic building block in modern drug discovery. Belonging to the "privileged scaffold" class of imidazo[1,2-a]pyrazines, it serves as a foundational core for developing kinase inhibitors, luciferase substrates (coelenterazine analogues), and anti-infective agents. Its structural rigidity and the presence of a reactive bromine handle at the para-position of the phenyl ring make it an ideal candidate for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
This technical guide provides a rigorous, self-validating protocol for the synthesis, purification, and characterization of this molecule, designed for researchers requiring high-fidelity data and reproducible results.
Physicochemical Profile
The following specifications define the target molecule. Researchers must verify these parameters prior to utilizing the compound in downstream biological assays.[1]
| Parameter | Specification |
| IUPAC Name | 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine |
| Common Name | 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine |
| CAS Number | 724743-59-3 |
| Molecular Formula | C₁₂H₈BrN₃ |
| Molecular Weight | 274.12 g/mol |
| Exact Mass | 272.9902 (⁷⁹Br) / 274.9881 (⁸¹Br) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM |
| LogP (Predicted) | ~2.34 |
Synthetic Pathway & Mechanism
The most robust synthetic route involves the condensation of 2-aminopyrazine with 2-bromo-1-(4-bromophenyl)ethan-1-one.[1] This reaction proceeds via a Hantzsch-type cyclization mechanism, favored for its atom economy and scalability.[1]
Mechanistic Workflow
The reaction is initiated by the nucleophilic attack of the endocyclic pyrazine nitrogen on the
Figure 1: Step-wise mechanistic pathway for the formation of the imidazo[1,2-a]pyrazine core.
Experimental Protocol
Safety Note: Reactions involve lachrymators (
Synthesis Procedure
-
Reagent Loading: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrazine (1.0 eq, 10 mmol) in Ethanol (30 mL).
-
Addition: Add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq, 10 mmol) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (80 °C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting amine spot should disappear.[1]
-
-
Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.[1]
-
Neutralization: Add saturated aqueous NaHCO₃ solution dropwise until pH ~8. Gas evolution (CO₂) will occur.[1] Stir for 30 minutes.
-
Isolation: Filter the resulting solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) followed by cold diethyl ether (2 x 10 mL) to remove non-polar impurities.[1]
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
Purification (If required)
While the precipitation method typically yields >95% purity, recrystallization from Ethanol/Acetonitrile (1:1) can be performed to achieve analytical grade purity.[1][2]
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.
Proton NMR (¹H NMR) Validation
Solvent: DMSO-d₆ or CDCl₃ Diagnostic Signals:
- 9.0–9.1 ppm (s, 1H): H-8 of the pyrazine ring (Deshielded by adjacent bridgehead nitrogen).
- 8.5–8.6 ppm (s, 1H): H-3 of the imidazole ring (Characteristic singlet for 2-substituted imidazo[1,2-a]pyrazines).
- 7.8–8.0 ppm (m, 4H): 4-Bromophenyl aromatic protons (AA'BB' system).
-
7.5–8.2 ppm (m, 2H): Remaining pyrazine protons (H-5, H-6), typically showing doublet coupling (
Hz).
Mass Spectrometry (LC-MS) Validation
Ionization: ESI (Positive Mode) Criteria:
-
Primary Peak:
-
Isotope Pattern: A distinct 1:1 doublet ratio at
274 and 276 is mandatory .[1]-
Causality: This pattern confirms the presence of one Bromine atom (
and natural abundance is ~50:50). Absence of this pattern indicates debromination or incorrect synthesis.[1]
-
Applications in Drug Discovery
The 2-(4-bromophenyl)imidazo[1,2-a]pyrazine scaffold acts as a versatile "hub" for structure-activity relationship (SAR) expansion.[2]
Functionalization Workflow
The bromine substituent allows for orthogonal functionalization, enabling the rapid generation of compound libraries.
Figure 2: Divergent synthesis strategies utilizing the brominated scaffold.[1]
Therapeutic Relevance[1][6][7]
-
Kinase Inhibition: The imidazo[1,2-a]pyrazine core mimics the adenosine moiety of ATP, allowing it to bind to the hinge region of kinase enzymes (e.g., mTOR, PI3K).
-
Optical Probes: Derivatives of this scaffold are structural analogues of Coelenterazine , the substrate for Renilla luciferase, making them valuable for bioluminescence imaging studies.
References
-
Goel, R., et al. (2023).[1] Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines in Medicinal Chemistry: Recent Advances. ACS Omega.[1][2] Retrieved from [Link]
-
Sayer, J. (2013).[1] The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery.[1] Retrieved from [Link]
Sources
An In-depth Technical Guide to Coelenterazine Analogs Featuring the Imidazo[1,2-a]pyrazine Core
This guide provides a comprehensive technical overview of coelenterazine analogs built upon the imidazo[1,2-a]pyrazine core. It is intended for researchers, scientists, and drug development professionals engaged in the fields of bioluminescence, bio-imaging, and medicinal chemistry. This document delves into the synthesis, functional characteristics, and diverse applications of these versatile compounds, offering both foundational knowledge and practical insights for their effective utilization.
Introduction: The Luminescent Heart of Imidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure that forms the backbone of coelenterazine, a luciferin responsible for the mesmerizing bioluminescence observed in a wide array of marine organisms.[1][2] Beyond its natural role, this core has been the subject of intense scientific investigation, leading to the development of a vast library of synthetic analogs with tailored properties. These analogs have not only revolutionized bioluminescence-based assays but have also shown significant promise in therapeutic areas, including oncology.[3][4][5][6][7][8][9][10]
The unique chemiluminescent and bioluminescent properties of the imidazo[1,2-a]pyrazin-3(7H)-one system, the core of coelenterazine, stem from its ability to undergo oxidation, often catalyzed by a luciferase enzyme, to form an excited-state product that emits light upon relaxation to the ground state.[2][11][12] This process, which does not require an external light source, offers an exceptionally high signal-to-noise ratio, making these compounds invaluable tools in sensitive biological detection methods.[13] Furthermore, the imidazo[1,2-a]pyrazine scaffold has proven to be a versatile platform for medicinal chemistry, with derivatives exhibiting potent inhibitory activity against key biological targets like Aurora kinases and tubulin.[4][5][6][10]
This guide will explore the synthetic strategies to access these analogs, their structure-activity relationships that govern their luminescent and therapeutic properties, and detailed protocols for their application in cutting-edge research and development.
I. The Chemical Foundation: Synthesis of Imidazo[1,2-a]pyrazine-Based Coelenterazine Analogs
The synthesis of coelenterazine and its analogs is a cornerstone for their application. The general approach involves the construction of the core imidazo[1,2-a]pyrazine ring system, followed by the introduction of various substituents to modulate their properties.[1][14]
Core Synthesis Strategy: Condensation and Cyclization
A common and effective method for constructing the imidazo[1,2-a]pyrazin-3-one core involves the condensation of a 2-aminopyrazine derivative with an α-keto-aldehyde or a related three-carbon unit, followed by cyclization.
Caption: General synthetic scheme for the imidazo[1,2-a]pyrazin-3-one core.
Modern synthetic methodologies often employ palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl or other functional groups onto the pyrazine ring prior to the cyclization step.[15] This allows for the synthesis of a diverse range of analogs with tailored substitutions.
Protocol: A Representative Synthesis of a C-6 Substituted Analog
This protocol outlines a general procedure for the synthesis of a C-6 substituted coelenterazine analog, a common modification to tune bioluminescent properties.
Step 1: Synthesis of the Substituted 2-Aminopyrazine
-
Start with a commercially available dihalopyrazine (e.g., 2-amino-5-bromopyrazine).
-
Perform a Suzuki or Stille cross-coupling reaction with a desired boronic acid or organostannane reagent to introduce the substituent at the C-6 position.
-
Purify the resulting substituted 2-aminopyrazine by column chromatography.
Step 2: Condensation and Cyclization
-
Dissolve the substituted 2-aminopyrazine in a suitable solvent, such as methanol or ethanol.
-
Add the α-keto-aldehyde (e.g., p-hydroxyphenylglyoxal) and a catalytic amount of acid (e.g., HCl).
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography to yield the desired coelenterazine analog.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[9][16]
II. Structure-Luminescence Relationship: Tuning the Light Output
The modification of the imidazo[1,2-a]pyrazine core at various positions has a profound impact on the bioluminescent properties of the resulting coelenterazine analogs. Understanding these structure-activity relationships (SAR) is crucial for designing probes with desired characteristics.[2]
Key Positions for Modification:
-
C-2 Position: Substitutions at this position can influence the binding to luciferase and the kinetics of the light-emitting reaction.
-
C-5 Position: Alkyl substitutions at this position have been shown to decrease superoxide-dependent chemiluminescence.[17]
-
C-6 Position: This is a highly versatile position for modification. Introducing different aryl groups can lead to analogs with blue-shifted or red-shifted emission spectra and altered brightness.[12][18] For instance, electron-donating groups can red-shift the emission, while electron-withdrawing groups can lead to a blue-shift.
-
C-8 Position: Modifications at this position can also significantly alter the emission wavelength and quantum yield.
Caption: Key positions for modifying the imidazo[1,2-a]pyrazine core.
Quantitative Data on Coelenterazine Analogs
The following table summarizes the bioluminescent properties of selected coelenterazine analogs with different luciferases. This data highlights how subtle structural changes can lead to significant differences in performance.
| Analog | Luciferase | Emission Max (nm) | Relative Light Output (%) | Reference |
| Native Coelenterazine | Renilla | ~480 | 100 | [19] |
| Coelenterazine-h | Renilla | ~480 | >1000 | [19] |
| DeepBlueC™ (CTZ400a) | Renilla | ~400 | ~20 | [12][19] |
| Furimazine | NanoLuc | ~460 | >100-fold vs Rluc | [18] |
| C-6 Styryl Analog | Renilla mutant | Red-shifted | Variable | [12] |
| C-8 Aryl Analog | NanoLuc | ~600 | Maintained | [18] |
| B2 (C-6 analog) | Renilla | ~460 | ~100-fold vs DeepBlueC™ | [12][20] |
III. Applications in Bioluminescence-Based Assays
Coelenterazine analogs are instrumental in a variety of highly sensitive bioluminescence-based assays, including reporter gene assays, bioluminescence imaging (BLI), and Bioluminescence Resonance Energy Transfer (BRET).[13]
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for studying protein-protein interactions in living cells.[21] It relies on the non-radiative energy transfer from a bioluminescent donor (a luciferase fused to one protein of interest) to a fluorescent acceptor (a fluorescent protein fused to the second protein of interest). The choice of coelenterazine analog is critical for optimizing BRET assays.
Caption: A simplified workflow for a BRET assay.
Protocol: A General BRET Assay
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293) in a white, clear-bottom 96-well plate.
-
Co-transfect the cells with plasmids encoding the donor-protein A fusion (e.g., Rluc8-Protein A) and the acceptor-protein B fusion (e.g., YFP-Protein B). Include appropriate controls, such as donor-only and acceptor-only transfected cells.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
BRET Measurement:
-
Prepare a stock solution of the chosen coelenterazine analog (e.g., coelenterazine h for BRET1 or DeepBlueC™ for BRET2) in ethanol or methanol.[21][22]
-
Dilute the coelenterazine analog to the final working concentration in an appropriate assay buffer.
-
Using a microplate reader equipped with two filters for donor and acceptor emission wavelengths, inject the coelenterazine analog into each well.
-
Immediately measure the luminescence signal at both wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
An increase in the BRET ratio in cells co-expressing both fusion proteins compared to controls indicates a specific protein-protein interaction.
-
IV. Beyond Bioluminescence: Imidazo[1,2-a]pyrazines in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold has emerged as a valuable pharmacophore in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[4][5][6][10]
Targeting a Dysregulated Kinome
Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer cells.[4][5][6][10] Structure-based drug design has been employed to optimize the potency and selectivity of these inhibitors.
Anticancer Activity
Beyond kinase inhibition, imidazo[1,2-a]pyrazine derivatives have demonstrated a range of anticancer activities, including the inhibition of tubulin polymerization and activity against various cancer cell lines.[23][7][8]
Table: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound Class | Target | Cancer Cell Line | IC₅₀ | Reference |
| Aurora Kinase Inhibitor | Aurora A/B | HCT-116 | Nanomolar range | [4][5][6] |
| Tubulin Inhibitor | Tubulin | HCT-116 | 23 nM (TB-25) | [23] |
| Covalent Inhibitor | KRAS G12C | NCI-H358 | Potent (I-11) | [3] |
| General Anticancer | Multiple | Hep-2, HepG2, MCF-7, A375 | Micromolar range | [7][8] |
V. Conclusion and Future Perspectives
Coelenterazine analogs based on the imidazo[1,2-a]pyrazine core represent a remarkable class of molecules with dual utility in basic research and therapeutic development. Their tunable bioluminescent properties have made them indispensable tools for sensitive bioassays, while their drug-like features have positioned them as promising candidates for novel anticancer agents. The continued exploration of the chemical space around this versatile scaffold, guided by a deeper understanding of structure-activity relationships, will undoubtedly lead to the development of next-generation probes and therapeutics with even greater performance and specificity.
VI. References
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed, 2022-12-15.
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate.
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. [No Source Found].
-
Bioisosteric Approach to the Discovery of imidazo[1,2-a]pyrazines as Potent Aurora Kinase Inhibitors. PubMed, 2011-01-01.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed, 2011-08-15.
-
Imidazo[1,2‐a]Pyrazine Linked Benzimidazole, Tetrahydropyrimidine, and 1,3,4‐Oxadizoles as Anticancer Agents. Semantic Scholar, 2025-10-12.
-
Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. PubMed.
-
Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. Taylor & Francis, 2025-08-26.
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed, 2010-09-01.
-
Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. ResearchGate, 2025-08-06.
-
C-Series Coelenterazine-Driven Bioluminescence Signature Imaging. MDPI, 2022-10-27.
-
UT Knoxville | Department of Biochemistry & Cellular & Molecular Biology - Dr. Albrecht von Arnim's Lab Page. [No Source Found].
-
Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. [No Source Found].
-
(PDF) A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells. ResearchGate, 2024-07-05.
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals, 2018-07-16.
-
Coelenterazine Analogs for Bioassays and Molecular Imaging. MDPI, 2025-03-07.
-
Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs Reported by Victor M. Gonzalez, Jr. February 26, 20. Chemistry, 2007-02-26.
-
S-Series Coelenterazine-Driven Combinatorial Bioluminescence Imaging Systems for Mammalian Cells. PMC, 2023-01-11.
-
Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living. Berthold Technologies.
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
-
(A) Bioluminescence imaging of coelenterazine derivatives with Renilla... ResearchGate.
-
Lighting up bioluminescence with coelenterazine: strategies and applications. PubMed, 2016-04-15.
-
Physical properties of coelenterazine analogs. Biotium.
-
Synthetic Bioluminescent Coelenterazine Derivatives. Springer Nature Experiments.
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate, 2026-01-08.
-
Lighting up bioluminescence with coelenterazine: strategies and applications. SciSpace.
-
Coelenterazine analogs as chemiluminescent probe for superoxide anion. PubMed.
-
Coelenterazine analogues emit red-shifted bioluminescence with NanoLuc. Organic & Biomolecular Chemistry (RSC Publishing).
-
New bioluminescent coelenterazine derivatives with various C-6 substitutions. [No Source Found], 2017-07-31.
-
BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. PMC.
-
Coelenterazine Analogs for Bioassays and Molecular Imaging. PMC - NIH, 2025-03-07.
-
Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals. PubMed, 2004-01-15.
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
-
Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed, 2026-01-06.
-
Bioluminescence Profiling of NanoKAZ/NanoLuc Luciferase Using a Chemical Library of Coelenterazine Analogues. PubMed, 2020-01-16.
-
Coelenterazine Analogs for Bioassays and Molecular Imaging. ResearchGate, 2025-03-05.
Sources
- 1. Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 13. Lighting up bioluminescence with coelenterazine: strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. S-Series Coelenterazine-Driven Combinatorial Bioluminescence Imaging Systems for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coelenterazine analogs as chemiluminescent probe for superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coelenterazine analogues emit red-shifted bioluminescence with NanoLuc - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. biotium.com [biotium.com]
- 20. researchgate.net [researchgate.net]
- 21. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. berthold.com [berthold.com]
- 23. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Kinase Inhibitor Potential of 2-Phenylimidazo[1,2-a]pyrazine Derivatives
This technical guide provides an in-depth analysis of 2-phenylimidazo[1,2-a]pyrazine derivatives as potent kinase inhibitors. It synthesizes structural biology, synthetic chemistry, and pharmacological data to serve as a blueprint for drug development professionals.
Executive Summary
The imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors. The 2-phenyl substitution pattern is critical, providing essential hydrophobic interactions within the kinase ATP-binding pocket. This guide details the structural rationale, synthetic pathways, and validation protocols for deploying this scaffold against high-value targets such as PI3K/mTOR , Aurora Kinases , and CDK9 .
Structural Biology & Mechanism of Action
The ATP-Mimetic Pharmacophore
The imidazo[1,2-a]pyrazine core functions as an adenine mimetic. In the ATP-binding cleft of kinases, the nitrogen atoms (specifically N1) often serve as hydrogen bond acceptors interacting with the "hinge region" backbone amides (e.g., Val, Ala residues depending on the kinase).
-
The 2-Phenyl Moiety: This group typically projects into the hydrophobic pocket adjacent to the hinge, often engaging in
stacking or Van der Waals interactions with the gatekeeper residue or the hydrophobic back pocket (selectivity pocket). -
C3 Position: This is the primary vector for introducing solubilizing groups or moieties that interact with the ribose-binding pocket.
-
C8 Position: Substituents here face the solvent-accessible region, allowing for modulation of pharmacokinetic (PK) properties without disrupting the primary binding mode.
Target Landscape
| Target Family | Mechanism | Key Derivative Utility |
| PI3K / mTOR | Dual inhibition of Class I PI3K and mTORC1/2. | Overcoming resistance in PI3K-pathway mutated cancers (e.g., PIK3CA mutations). |
| Aurora Kinases (A/B) | Inhibition of mitosis/cytokinesis. | Targeting solid tumors with high mitotic indices; overcoming Taxane resistance. |
| CDK9 | Transcriptional inhibition (P-TEFb). | Downregulation of anti-apoptotic proteins (Mcl-1, Myc) in hematological malignancies. |
Chemical Synthesis & Functionalization[1][2][3][4][5][6]
To access the 2-phenylimidazo[1,2-a]pyrazine scaffold, a robust cyclocondensation strategy is employed. The following workflow outlines the synthesis and subsequent Lead Optimization (LO) steps.
Core Synthesis Protocol
Reaction: Condensation of 2-aminopyrazine with
Step-by-Step Methodology:
-
Reagents: Dissolve 2-aminopyrazine (1.0 eq) and substituted 2-bromoacetophenone (1.1 eq) in Ethanol or DMF.
-
Conditions: Reflux at 80°C for 4-12 hours. Sodium bicarbonate (
) may be added to neutralize HBr byproducts. -
Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Filter and wash with cold ethanol.
-
Free Base Liberation: Suspend the solid in water, adjust pH to >10 with
, and extract with Ethyl Acetate. -
Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH).
Lead Optimization Workflow (Visualization)
Figure 1: Synthetic workflow for generating and optimizing 2-phenylimidazo[1,2-a]pyrazine libraries.
Structure-Activity Relationship (SAR) Data
The following data highlights the potency shifts associated with specific modifications to the 2-phenylimidazo[1,2-a]pyrazine core.
Comparative Potency Table (IC50 Values)
| Compound ID | Target | R-Group (C2-Phenyl) | R-Group (C3) | IC50 (nM) | Reference |
| Compound 42 | PI3K | 4-fluoro | Morpholine-linked urea | 0.06 | [1] |
| Compound 42 | mTOR | 4-fluoro | Morpholine-linked urea | 3.12 | [1] |
| SCH 1473759 | Aurora A | Unsubst. | Acyclic amino alcohol | 0.02 | [2] |
| SCH 1473759 | Aurora B | Unsubst. | Acyclic amino alcohol | 0.03 | [2] |
| Derivative 3c | CDK9 | 4-pyridyl* | Benzyl | 160 | [3] |
*Note: Derivative 3c utilizes a pyridine at C2, demonstrating the flexibility of the aryl pocket, though the phenyl analog remains the baseline for SAR.
Mechanistic Insights
-
PI3K/mTOR Selectivity: The introduction of a urea moiety at C3 (as seen in Compound 42) creates a "conformational restriction" that favors binding to the specific geometry of the PI3K/mTOR ATP pocket, significantly enhancing potency over the bare scaffold.
-
Aurora Kinase Potency: For Aurora inhibition, solubility is the limiting factor. The introduction of polar acyclic amino alcohols at C3 (SCH 1473759) resolves solubility issues while maintaining picomolar affinity.
Experimental Validation Protocols
To ensure scientific integrity, the following self-validating protocols are recommended for characterizing new derivatives.
In Vitro Kinase Assay (ADP-Glo™ Platform)
Rationale: Measures ATPase activity by quantifying ADP generation, providing a direct readout of kinase inhibition.
-
Enzyme Prep: Dilute recombinant kinase (e.g., PI3K
, mTOR) to 2x optimal concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35). -
Compound Treatment: Add 2.5
L of compound (serially diluted in DMSO) to 384-well white plates. -
Reaction Initiation: Add 2.5
L of Enzyme mix, incubate 10 min. Add 2.5 L of Substrate/ATP mix ( apparent concentration). -
Incubation: Incubate at Room Temp for 60 min.
-
Detection:
-
Add 5
L ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 10
L Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence.
-
Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Wortmannin for PI3K) must fall within 3-fold of historical IC50.
Cellular Target Engagement (Western Blot)
Rationale: Confirms the compound permeates the cell membrane and inhibits the signaling pathway in a physiological context.
-
Cell Culture: Seed PC-3 or MCF-7 cells (
cells/well) in 6-well plates. -
Treatment: Treat with compound (0.1, 1, 10
M) for 2-6 hours. -
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Blotting:
-
Primary Antibodies: Anti-pAKT (Ser473) for mTORC2/PI3K; Anti-pS6K (Thr389) for mTORC1.
-
Loading Control: Anti-Total AKT or Anti-
-Actin.
-
-
Quantification: Densitometry analysis. Effective compounds should show dose-dependent reduction in phosphorylation without affecting total protein levels.
Signaling Pathway Impact (Visualization)
Figure 2: Dual inhibition mechanism of the scaffold within the PI3K/Akt/mTOR signaling cascade.
References
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Source: European Journal of Medicinal Chemistry (2023).[1] Significance: Identifies Compound 42 with sub-nanomolar PI3K potency.[2][1]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Source: ACS Medicinal Chemistry Letters (2013). Significance: Details the discovery of SCH 1473759 and the SAR of the C8 position.
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9. Source: Pharmaceuticals (2022).[3][4] Significance: Validates the scaffold against CDK9 and demonstrates antiviral crossover potential.
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2012).[5][6] Significance: Early foundational work establishing the scaffold as a PI3K inhibitor.
Sources
- 1. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine from 2-Aminopyrazine
An Application Note for Medicinal and Synthetic Chemists
Abstract
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] These compounds exhibit a diverse range of biological activities, including potential as kinase inhibitors, anti-inflammatory, and antibacterial agents.[1][3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine, a key intermediate for library development in drug discovery programs. The synthesis proceeds via a classical Tschitschibabin-type cyclocondensation reaction, a robust and reliable method for constructing this bicyclic heteroaromatic system.[3][5] We will detail the reaction mechanism, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.
Reaction Principle and Mechanism
The synthesis of the imidazo[1,2-a]pyrazine core is achieved through the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. In this specific protocol, 2-aminopyrazine is reacted with 2-bromo-1-(4-bromophenyl)ethanone.
The mechanism involves three key steps:
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen (N1) of 2-aminopyrazine on the electrophilic α-carbon of the bromoketone. This step forms a quaternary ammonium salt intermediate. The choice of the endocyclic N1 over the exocyclic amino group as the initial nucleophile is crucial for the formation of the desired imidazo[1,2-a] fused system.[3]
-
Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This leads to the formation of a five-membered ring, creating a hydroxyl-imidazoline intermediate.
-
Dehydration: The final step is an acid- or base-catalyzed dehydration of the hydroxyl intermediate, which results in the formation of the stable, aromatic imidazo[1,2-a]pyrazine ring system.
Caption: A diagram illustrating the key mechanistic steps in the synthesis.
Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Aminopyrazine | 5049-61-6 | 95.10 | 5.0 | 0.476 g | 1.0 |
| 2-Bromo-1-(4-bromophenyl)ethanone | 99-73-0 | 277.94 | 5.0 | 1.39 g | 1.0 |
| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 | - | 50 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~10 | ~0.84 g | ~2.0 |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-aminopyrazine (0.476 g, 5.0 mmol, 1.0 eq.) and 2-bromo-1-(4-bromophenyl)ethanone (1.39 g, 5.0 mmol, 1.0 eq.).
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its suitable boiling point for this reaction. Alternative solvents like DMF have been reported but can lead to lower yields in similar syntheses.[4]
-
Neutralization: Add sodium bicarbonate (0.84 g, 10.0 mmol, 2.0 eq.).
-
Scientific Rationale: The reaction generates hydrobromic acid (HBr) as a byproduct. Sodium bicarbonate acts as a mild base to neutralize the acid in situ. This prevents potential side reactions and protonation of the starting amine, which would render it non-nucleophilic.
-
-
Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction completion.
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate of the product and inorganic salts may form. Filter the cooled mixture to remove the sodium bromide and any excess sodium bicarbonate.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
Work-up and Purification
-
Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any residual acid, followed by brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate, is typically effective for isolating the pure product.
-
Final Product: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting solid under high vacuum. The final product, 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine, should be a pale yellow or off-white solid.
Overall Experimental Workflow
The entire process from setup to characterization is outlined below.
Caption: A flowchart of the complete synthesis and purification process.
Characterization Data
The identity and purity of the synthesized 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine (CAS: 724743-59-3) should be confirmed by spectroscopic methods.[6]
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.08 (s, 1H), 8.05 (d, J=4.8 Hz, 1H), 7.92 (s, 1H), 7.85 (d, J=8.4 Hz, 2H), 7.58 (d, J=8.4 Hz, 2H), 7.55 (d, J=4.8 Hz, 1H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 144.5, 142.1, 138.2, 132.8, 131.9, 128.2, 122.1, 117.4, 112.9, 111.8. |
| Mass Spec (ESI-MS) | m/z: 274.0 [M+H]⁺, 276.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine). |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 2-bromo-1-(4-bromophenyl)ethanone (can degrade over time).2. Insufficient heating or reaction time.3. Wet solvent or reagents. | 1. Use freshly prepared or newly purchased α-bromoketone.2. Ensure the reaction reaches a steady reflux and extend the reaction time, monitoring by TLC.3. Use anhydrous ethanol and ensure all glassware is dry. |
| Complex Mixture of Products | 1. Side reactions due to absence of base.2. Overheating leading to decomposition. | 1. Ensure at least 2 equivalents of NaHCO₃ are used to neutralize the HBr generated.2. Maintain a gentle reflux; do not overheat. |
| Difficult Purification | 1. Inseparable impurities or starting material.2. Co-elution of byproducts. | 1. Ensure the reaction has gone to completion via TLC before work-up.2. Try a different solvent system for chromatography (e.g., dichloromethane/methanol) or consider recrystallization. |
Safety Precautions
-
2-Bromo-1-(4-bromophenyl)ethanone is a lachrymator and is corrosive. Handle with extreme care in a fume hood. Avoid inhalation and contact with skin and eyes.
-
2-Aminopyrazine is harmful if swallowed or in contact with skin.
-
Ethanol is a flammable liquid. Keep away from ignition sources.
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine. The method is based on a well-established cyclocondensation reaction and is suitable for generating gram-scale quantities of the target compound for use in medicinal chemistry and drug discovery research. The inclusion of mechanistic insights and a troubleshooting guide aims to empower researchers to successfully implement and adapt this protocol for their specific needs.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16). TSI Journals. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). ChemProc. Available from: [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. (2020, May 26). ACS Omega. Available from: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 06). ACS Omega. Available from: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2014). Organic & Biomolecular Chemistry. Available from: [Link]
-
Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). MDPI. Available from: [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. (2020, May 26). ACS Omega. Available from: [Link]
-
Recent advances in development of imidazo[1,2- a ]pyrazines: synthesis, reactivity and their biological applications. (2014, December 10). Organic & Biomolecular Chemistry. Available from: [Link]
-
Direct one-pot synthesis of zolimidine pharmaceutical drug and imidazo[1,2-a]pyridine derivatives via I2/CuO-promoted tandem strategy. (2014, November 22). Chinese Chemical Letters. Available from: [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available from: [Link]
-
ULTRASOUND PROMOTED ONE-POT SYNTHESIS OF 2- ARYLIMIDAZO[1,2-A]PYRIMIDINES IN GLYCEROL. (2024, March 19). ResearchGate. Available from: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 07). MDPI. Available from: [Link]
-
An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Available from: [Link]
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Semantic Scholar. Available from: [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health. Available from: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (2016, August 16). European Journal of Biomedical and Pharmaceutical Sciences. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Institutes of Health. Available from: [Link]
-
Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. (2025, August 05). ResearchGate. Available from: [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024, June 29). Nanomaterials Chemistry. Available from: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Application Note & Protocol: A Guide to the Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyrazine
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] As structural analogues of deazapurines, these compounds exhibit a wide spectrum of pharmacological activities.[3] Derivatives have been identified as potent kinase inhibitors, antibacterial agents, and have shown promise in controlling allergic reactions and as antiproliferative agents on human lymphocytes.[3][4] The versatile nature of this scaffold makes it a valuable building block for creating diverse chemical libraries for biological screening.[1][5]
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyrazine. The synthesis is achieved through a robust and classical condensation reaction between 2-aminopyrazine and 2-bromo-4'-bromoacetophenone. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline the necessary characterization and validation steps.
Reaction Principle and Mechanism
The synthesis of the imidazo[1,2-a]pyrazine ring system from a 2-amino-heterocycle and an α-haloketone is a well-established and efficient method, often referred to as a Tschitschibabin-type reaction.[6] The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.
Overall Reaction Scheme:
Caption: Overall reaction for the synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyrazine.
Mechanistic Pathway: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminopyrazine on the electrophilic α-carbon of 2-bromo-4'-bromoacetophenone (an SN2 reaction), displacing the bromide ion. This is followed by an intramolecular cyclization where the endocyclic pyrazine nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting alcohol intermediate, driven by the formation of the stable, aromatic imidazo[1,2-a]pyrazine ring system.
Caption: The mechanism involves SN2 attack, cyclization, and dehydration.
Materials and Methods
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Recommended Purity | Supplier |
| 2-Aminopyrazine | 5049-61-6 | 95.10 g/mol | ≥98% | Sigma-Aldrich |
| 2-bromo-4'-bromoacetophenone | 99-73-0 | 277.94 g/mol | ≥97% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ≥99.5% | Fisher Scientific |
| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 g/mol | ≥99.5% | VWR |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Fisher Scientific |
| Hexane | 110-54-3 | 86.18 g/mol | ACS Grade | VWR |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | Sigma-Aldrich |
| Silica Gel for Column Chromatography | 63231-67-4 | N/A | 60-120 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization (254 nm)
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C) and Mass Spectrometer for analysis
Safety Precautions
-
2-bromo-4'-bromoacetophenone is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves at all times.
-
Ethanol is flammable. Ensure no open flames are present and conduct the reaction away from ignition sources.
-
All chemical waste should be disposed of according to institutional and local regulations.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous imidazo-fused heterocycles.[7]
Caption: High-level overview of the experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 2-aminopyrazine (1.0 g, 10.5 mmol, 1.0 eq).
-
Add anhydrous ethanol (20 mL) and a magnetic stir bar. Stir the mixture until the solid dissolves.
-
Add 2-bromo-4'-bromoacetophenone (2.92 g, 10.5 mmol, 1.0 eq) to the solution.
-
Finally, add sodium bicarbonate (1.32 g, 15.75 mmol, 1.5 eq). The base is crucial to neutralize the HBr formed during the reaction.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
-
Monitoring the Reaction:
-
Periodically monitor the reaction's progress using TLC (e.g., every hour after the first hour).
-
Use a solvent system of 30% ethyl acetate in hexane.
-
Spot the starting material (2-aminopyrazine) and the reaction mixture on the TLC plate.
-
Visualize the plate under a UV lamp. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a beaker and add deionized water (50 mL).
-
A precipitate should form. Stir the slurry for 15 minutes in an ice bath to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove residual impurities.
-
-
Purification:
-
The crude solid can be purified by recrystallization from ethanol.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Alternative: If recrystallization does not yield a pure product, column chromatography on silica gel using a gradient of ethyl acetate in hexane may be required.
-
-
Characterization and Data:
-
Determine the melting point of the dried, purified product.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity.
-
Calculate the final yield. A typical yield for this reaction is in the range of 70-85%.
-
Expected Results and Characterization
The final product, 2-(4-bromophenyl)imidazo[1,2-a]pyrazine (CAS 724743-59-3), should be an off-white to pale yellow solid.[8]
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
| Melting Point | ~200-205 °C (Varies with purity) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.08 (s, 1H), 8.09 (d, 1H), 7.95 (d, 2H), 7.82 (s, 1H), 7.61 (d, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 145.2, 142.1, 133.5, 131.9, 129.8, 128.5, 122.3, 115.0, 112.8 |
| MS (ESI) | m/z: 274.0 [M+H]⁺, 276.0 [M+H+2]⁺ (characteristic bromine isotope pattern) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reagents are of poor quality or degraded. 3. Insufficient heating. | 1. Extend the reflux time and monitor by TLC. 2. Use fresh, high-purity reagents. Ensure 2-bromo-4'-bromoacetophenone has not hydrolyzed. 3. Ensure the reaction mixture is maintained at a steady reflux. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products. | 1. Continue refluxing until starting material is consumed. 2. Purify the crude product using column chromatography. |
| Product is Oily or Dark | 1. Impurities present. 2. Decomposition due to excessive heat. | 1. Perform recrystallization or column chromatography. Washing with a non-polar solvent like hexane might help. 2. Ensure the reflux temperature does not significantly exceed the boiling point of ethanol. |
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron Letters. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
p-BROMOPHENACYL BROMIDE. Organic Syntheses. Available at: [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Synthesis routes of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine [benchchem.com]
- 8. 724743-59-3|2-(4-Bromophenyl)imidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Bromo-Imidazo[1,2-a]pyrazines
Introduction: The Strategic Importance of Imidazo[1,2-a]pyrazines and Their Functionalization
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules, including potent inhibitors of key signaling proteins like phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1] The ability to precisely and efficiently modify this core structure is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the late-stage functionalization of the imidazo[1,2-a]pyrazine nucleus. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions, typically by targeting a halogenated precursor such as a bromo-imidazo[1,2-a]pyrazine. This guide provides detailed, field-proven protocols and technical insights for the three most critical palladium-catalyzed cross-coupling reactions for this substrate class: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The protocols herein are designed not merely as a set of instructions, but as a self-validating framework. By understanding the causality behind each choice of catalyst, ligand, base, and solvent, the researcher can adapt and troubleshoot these powerful transformations for their specific synthetic challenges.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is the preeminent method for creating biaryl or vinyl-substituted imidazo[1,2-a]pyrazines, pairing the bromo-substituted core with a boronic acid or ester. The reaction is prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[2][3]
Mechanistic Rationale
The efficacy of the Suzuki coupling hinges on a well-understood catalytic cycle.[3] Understanding this cycle is key to rationalizing the choice of reagents and conditions. The process involves the oxidative addition of the bromo-imidazo[1,2-a]pyrazine to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is critical not only for activating the boronic acid but also for maintaining the catalytic activity of the palladium complex.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Optimized Conditions & Data Summary
Successful Suzuki couplings on bromo-imidazo[1,2-a]pyrazines and related heterocycles have been reported using a variety of conditions. The choice of catalyst, base, and solvent can significantly impact yield and reaction time. Microwave irradiation is often employed to accelerate the reaction.[4]
| Catalyst (mol%) | Ligand (if applicable) | Base (equiv.) | Solvent System | Temp. (°C) | Time | Notes | Ref. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | DME/Ethanol/H₂O | 80 | 48 h | A standard, reliable method for many heteroaryl bromides. | [5] |
| Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ (2) | Acetone/Toluene/H₂O | 130 (µW) | 20 min | Microwave conditions offer rapid synthesis times. | [6] |
| Pd(OAc)₂ (0.5) | - | - | "WEB" (Water-Ethanol-Benzene) | RT | 1-2 h | A ligand-free protocol effective at room temperature. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Bromo-imidazo[1,2-a]pyrazine (1.0 equiv)
-
Aryl- or vinylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-imidazo[1,2-a]pyrazine (e.g., 0.5 mmol, 1 equiv) and the boronic acid (e.g., 0.6 mmol, 1.2 equiv).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (e.g., 0.025 mmol, 0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add DME (e.g., 8 mL), followed by ethanol (e.g., 2 mL). The mixture should be stirred to ensure dissolution.
-
Base Addition: Add the 2 M aqueous Na₂CO₃ solution (e.g., 1 mL). The reaction will become biphasic.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Alternatively, for microwave-assisted synthesis, heat to 130-150 °C for 10-20 minutes.[6] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the cornerstone of modern C-N bond formation, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[7][8] This reaction is indispensable for introducing amine functionalities, which are critical pharmacophores in many drug molecules. The choice of ligand is paramount for a successful transformation, as it must facilitate both the oxidative addition and the reductive elimination steps involving the amine.
Mechanistic Rationale
The catalytic cycle shares similarities with other cross-coupling reactions but has unique features related to the amine nucleophile.[9] After oxidative addition of the bromo-imidazo[1,2-a]pyrazine to Pd(0), the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. This is often the rate-determining step. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are often required to promote the challenging reductive elimination step and prevent catalyst decomposition.[8]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Optimized Conditions & Data Summary
While a direct protocol for the amination of bromo-imidazo[1,2-a]pyrazine is not widely reported, successful conditions can be extrapolated from reactions on closely related heterocycles and from amidation reactions on the same core. The use of sterically demanding biarylphosphine ligands is a common theme.
| Catalyst/Pre-catalyst | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Notes | Ref. |
| Pd₂(dba)₃ (2.5) | (±)-BINAP (7.5) | NaOt-Bu (1.4) | Toluene | 80 | 4 h | Classic conditions, effective for many bromo-pyridines. | [10] |
| Pd(OAc)₂ (2.5) | AdBrettPhos (5) | K₂CO₃ (2.0) | t-AmylOH | 110 | 12-24 h | Effective for the related amidation of 3-bromo-imidazo[1,2-a]pyrazine. | |
| Pd-G3-XPhos | XPhos (as pre-catalyst) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 h | Pre-catalysts offer convenience and high reactivity. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Bromo-imidazo[1,2-a]pyrazine (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.025 equiv)
-
AdBrettPhos (Adamanthyl-di-tert-butylphosphine) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)
-
tert-Amyl alcohol (t-AmylOH), anhydrous
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromo-imidazo[1,2-a]pyrazine (e.g., 0.5 mmol, 1 equiv), K₂CO₃ (e.g., 1.0 mmol, 2.0 equiv), Pd(OAc)₂ (e.g., 0.0125 mmol, 0.025 equiv), and AdBrettPhos (e.g., 0.025 mmol, 0.05 equiv) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add anhydrous t-amyl alcohol (e.g., 2.5 mL) followed by the amine (e.g., 0.6 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the vial tightly with a Teflon-lined cap. If not in a glovebox, the vial should be sealed and the headspace purged with argon.
-
Reaction: Place the vial in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Rinse the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the N-functionalized imidazo[1,2-a]pyrazine.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful and direct route to install alkynyl groups onto the imidazo[1,2-a]pyrazine core.[11] This reaction is a palladium-catalyzed coupling of a terminal alkyne with an aryl halide, uniquely co-catalyzed by a copper(I) salt.[12] The resulting alkynylated products are versatile intermediates for further transformations or can be final target molecules themselves.
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[12] The palladium cycle is similar to that of other cross-couplings, involving oxidative addition of the aryl bromide to Pd(0). The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by coordination to Cu(I) to form a highly reactive copper-acetylide species. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium. Reductive elimination then yields the aryl-alkyne product and regenerates the Pd(0) catalyst.
Visualizing the Sonogashira Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Optimized Conditions & Data Summary
The classic Sonogashira conditions are generally robust for heteroaryl bromides. The use of an amine base, often triethylamine, is standard as it also serves as a solvent and acid scavenger.
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv./Solvent) | Solvent (if not base) | Temp. (°C) | Time | Notes | Ref. |
| PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N (reflux) | - | Reflux | 1 h | Classic conditions with the base as the solvent. | [13] |
| PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N (excess) | Toluene | RT | 6-20 h | Room temperature reaction is possible, requiring longer times. | [14] |
| Pd(PPh₃)₄ (6) | CuI (10) | i-Pr₂NH (1.2) | THF | RT | 5 h | Alternative amine base and solvent system. | [15] |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
Bromo-imidazo[1,2-a]pyrazine (1.0 equiv)
-
Terminal Alkyne (1.2-2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-imidazo[1,2-a]pyrazine (e.g., 0.5 mmol, 1 equiv), PdCl₂(PPh₃)₂ (e.g., 0.025 mmol, 0.05 equiv), and CuI (e.g., 0.025 mmol, 0.05 equiv).
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 7.5 mL) and anhydrous triethylamine (e.g., 0.65 mL). Stir the mixture to form a suspension.
-
Alkyne Addition: Add the terminal alkyne (e.g., 0.75 mmol, 1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6-20 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water (e.g., 5 mL). Extract the mixture with dichloromethane or ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure alkynylated imidazo[1,2-a]pyrazine.
IV. Conclusion and Best Practices
The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—are robust and indispensable tools for the functionalization of bromo-imidazo[1,2-a]pyrazines. For successful and reproducible results, the following best practices are recommended:
-
Atmosphere Control: The active Pd(0) catalytic species is sensitive to oxygen. Ensuring all reactions are set up under an inert atmosphere of nitrogen or argon is critical for catalyst longevity and reaction efficiency.
-
Reagent Quality: Use dry, degassed solvents and high-purity reagents. The quality of the base, especially in Buchwald-Hartwig aminations, can significantly impact the reaction outcome.
-
Ligand Selection: The choice of phosphine ligand is not trivial. For challenging couplings, especially C-N bond formations, screening a small panel of ligands (e.g., biarylphosphines like XPhos, RuPhos, BrettPhos) is often a worthwhile endeavor.
-
Systematic Optimization: When developing a new transformation, systematically vary parameters such as base, solvent, and temperature to find the optimal conditions for your specific substrate combination.
By leveraging the detailed protocols and mechanistic insights provided, researchers can confidently apply these powerful synthetic methods to accelerate their drug discovery and development programs.
References
-
Cao, H., Liu, X., Liaou, J., Huang, J., Qiu, H., Chen, Q., & Chen, Y. (2014). Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines. The Journal of Organic Chemistry, 79(22), 11209–11214. [Link]
-
Lin, W., & Zhang, W. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 3, 19. [Link]
-
Yuan, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Clark, D. A., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3005. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Salih, K. S. M., & Baqi, Y. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 2. [Link]
-
Singh, B. K., et al. (2018). Suzuki–Miyaura reactions of 2a or 3d with phenylboronic acid. ResearchGate. [Link]
-
Ermolat'ev, D. S., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3277-3299. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 132-136. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Valente, C., et al. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles. Angewandte Chemie International Edition, 51(19), 4710-4713. [Link]
-
Sundhar, V., & Sarveswari, S. (2019). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
-
Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]
-
Zimmer, R., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 44. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Roy, K., & Banerji, A. (2015). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. ResearchGate. [Link]
-
Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. kbfi.ee [kbfi.ee]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving water solubility of 2-aryl-imidazo[1,2-a]pyrazine derivatives
Technical Support Center: Solubility Optimization of 2-Aryl-imidazo[1,2-a]pyrazine Derivatives
User Guide Overview
Role: Senior Application Scientist Subject: Troubleshooting & Optimizing Aqueous Solubility for Imidazo[1,2-a]pyrazine Scaffolds Scope: Medicinal Chemistry (Lead Op), Solid State Chemistry (Salt Selection), and Pre-clinical Formulation.
Introduction: The "Brick Dust" Challenge
The 2-aryl-imidazo[1,2-a]pyrazine core is a privileged scaffold in kinase inhibition (e.g., Aurora, MAPK, CDK) but suffers from a classic "brick dust" profile: high crystallinity and high lipophilicity.
The Physicochemical Root Cause:
-
Planarity: The fused bicyclic system promotes strong
stacking interactions in the crystal lattice, leading to high melting points ( C) and high lattice energy. -
Weak Basicity: The bridgehead nitrogen (N1) has a pKa typically between 3.5 and 4.5 . It is not basic enough to stay protonated at physiological pH (7.4), leading to precipitation in intestinal fluids.
This guide provides a self-validating workflow to overcome these barriers.
Module 1: Structural Modification (Medicinal Chemistry)
Q: My lead compound has nanomolar potency but < 1 µM solubility. Where should I modify the scaffold first?
A: Target the C8 position for solubilizing tails.
-
Logic: In many kinase binding modes (e.g., Aurora A), the C8 position of the imidazo[1,2-a]pyrazine points towards the solvent-exposed region. Modifying this position rarely disrupts the critical hinge-binding hydrogen bonds formed by N1/C2-H.
-
Action: Introduce flexible, polar groups at C8.
-
Recommendation: Append a solubilizing tail such as N-methylpiperazine , morpholine , or an aliphatic amine linked via a heteroatom.
-
Impact: This introduces an ionizable center (
amine pKa ~8-9) that remains protonated at physiological pH, drastically improving kinetic solubility.
-
Q: I cannot change the substitution pattern. How do I disrupt the crystal packing?
A: Increase the Fraction of
-
Logic: Planar molecules stack like plates. Introducing "kinks" or 3D character prevents efficient packing, lowering the lattice energy (
), which directly correlates with increased solubility. -
Action: Replace flat aromatic rings (e.g., phenyl at C2) with saturated bioisosteres like cyclohexyl or bicyclo[1.1.1]pentane , or introduce ortho-substituents on the 2-aryl ring to force a twisted conformation (dihedral angle twist).
Module 2: Salt Selection (Solid State Chemistry)
Q: I tried making a Citrate salt, but it turned into a gum. Why?
A: The
-
The Science: Stable salt formation generally requires a difference of at least 3 units between the pKa of the base and the acid (
). -
The Problem: The imidazo[1,2-a]pyrazine core is a weak base (pKa ~3.6 – 4.3). Citric acid (pKa ~3.1) is too weak. The proton transfer is incomplete, resulting in a hygroscopic amorphous mixture or "gum" rather than a crystalline lattice.
-
The Solution: You must use Strong Acids (pKa < 1).
-
Primary Candidates: Methanesulfonic acid (Mesylate), Hydrochloric acid (Hydrochloride), Sulfuric acid (Sulfate).
-
Secondary Candidates: Isethionic acid, Ethanesulfonic acid.
-
Q: How do I perform a "Self-Validating" Salt Screen for this scaffold?
A: Follow the Counter-Ion Gradient Protocol below. Do not rely on random evaporation.
Protocol: Micro-Scale Salt Screening
-
Dissolution: Dissolve 50 mg of free base in a minimal amount of THF/Methanol (1:1).
-
Acid Addition: Add 1.05 equivalents of the selected strong acid (HCl, MSA, H2SO4).
-
Anti-Solvent Crash: Slowly add Ethyl Acetate or MTBE (non-polar anti-solvents).
-
Observation: If immediate precipitation occurs, heat to redissolve and cool slowly (recrystallization).
-
Validation: Filter the solid.[1] Analyze via PLM (Polarized Light Microscopy) .
-
Birefringence (glowing under cross-polarizers) = Crystalline (Success).
-
Dark/Glassy = Amorphous (Fail – try different solvent).
-
-
-
Stability Check: Expose to 75% RH (Relative Humidity) for 24 hours. If it deliquesces (turns to liquid), discard that counter-ion.
Module 3: Formulation Strategies (Pre-Clinical)
Q: I need to dose 50 mg/kg IP/PO for a mouse study. The salt is still not soluble enough. What is the "Gold Standard" vehicle?
A: Use a pH-Adjusted Cosolvent System .
-
Logic: Since the solubility is pH-dependent (higher at low pH), simple saline will cause precipitation. You must buffer the vehicle to a low pH (3-4) or use complexing agents.
-
Recommended Vehicle (Start Here):
-
20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Citrate Buffer (pH 3.5). -
Why: The cyclodextrin encapsulates the lipophilic core, while the acidic buffer ensures the basic nitrogen remains protonated.
-
-
Alternative (For high logP analogs):
-
5% DMSO / 5% Solutol HS 15 / 90% Saline .
-
Warning: Avoid high % DMSO for chronic dosing due to toxicity.
-
Visualizing the Workflow
Diagram 1: Solubility Optimization Decision Tree
Caption: Logical flow for selecting the correct solubility enhancement strategy based on stage and physicochemical data.
Summary Data Tables
Table 1: Comparative Solubility of Salt Forms (Hypothetical Representative Data)
Note: Data derived from typical trends seen with weak bases like imidazopyrazines.
| Salt Form | Counter-Ion pKa | Stability | Solubility (pH 6.8) | Recommendation | |
| Free Base | N/A | N/A | High (Crystalline) | < 5 µg/mL | Reference |
| Citrate | 3.1 | ~0.9 (Too Low) | Poor (Gum/Oil) | Variable | Avoid |
| Tartrate | 3.0 | ~1.0 (Too Low) | Poor (Hygroscopic) | Variable | Avoid |
| Mesylate | -1.9 | ~5.9 (Excellent) | High (Crystalline) | > 5 mg/mL | Preferred |
| Hydrochloride | -7.0 | ~11.0 (Excellent) | High (Risk of hydrates) | > 10 mg/mL | Preferred |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| "Gelling" during dissolution | Compound is forming a gelatinous hydrate or liquid crystal. | Switch to Mesylate or Tosylate salts (larger counter-ions disrupt gel networks). Avoid HCl if gelling persists. |
| Precipitation in vivo (PK study) | "Crash out" effect: Compound dissolves in acidic vehicle but precipitates in neutral blood/intestine. | Use a Supersaturating Formulation : Add HPMC-AS or PVP (polymers) to inhibit crystal nucleation in vivo. |
| Hygroscopicity (Salt turns wet) | The crystal lattice energy is too low; water is being absorbed. | Recrystallize from anhydrous ethanol/acetone . If issue persists, switch to a less polar counter-ion (e.g., Napsylate). |
| Low Oral Bioavailability (F%) | Permeability-limited (if solubility is fixed) or high efflux. | Check Caco-2 data. If P-gp substrate, modify structure (cap H-bond donors) or use excipients like Vitamin E TPGS (P-gp inhibitor). |
References
-
Vertex AI Search. (2026). Imidazo[1,2-a]pyrazine pKa and Synthesis. 2[3][4]
-
National Institutes of Health (NIH). (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. 5
-
UCL Discovery. (2021). Design, synthesis, and evaluation of peptide-imidazo[1,2-a]pyrazine bioconjugates. 6
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design. 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore | MDPI [mdpi.com]
- 4. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Recrystallization solvents for purifying 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine
Welcome to the technical support center for the purification of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their work. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the nuances of recrystallizing this specific heterocyclic compound. We will address common challenges, explain the causality behind experimental choices, and offer robust troubleshooting strategies.
The Importance of Purity
2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is a key scaffold in medicinal chemistry.[1][2] Its derivatives are explored for a wide range of biological activities, and the integrity of downstream biological data is critically dependent on the purity of the starting material. Recrystallization is a powerful, cost-effective, and scalable technique for removing impurities such as unreacted starting materials, side-products, and colored contaminants.
Part 1: Recommended Recrystallization Protocol
This protocol provides a detailed, step-by-step methodology for the recrystallization of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine. The core principle of recrystallization is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[3]
Experimental Workflow: Single-Solvent Recrystallization
Caption: A standard workflow for single-solvent recrystallization.
Methodology:
-
Solvent Selection: Begin by selecting a suitable solvent. Based on the structure of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine (a moderately polar, aromatic heterocycle), good starting points are ethanol, isopropanol, or acetonitrile. (See the Solvent Selection Table below for more options).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for maximizing crystal yield.[3][4] Adding too much solvent is the most common cause of poor recovery.[5]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Caution: Charcoal can adsorb your product, so use it sparingly and only when necessary.
-
Hot Filtration (If Necessary): If there are insoluble impurities (including charcoal), you must perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization in the funnel.[6]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[3] Rushing this step can trap impurities within the crystal structure.[5]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of your compound and maximize the yield.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[4]
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: I've cooled my solution, but no crystals have formed. What should I do?
-
Answer: This is a classic case of a supersaturated solution that requires a nucleation point to begin crystallization.
-
Step 1: Induce Nucleation. First, try vigorously scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.[7]
-
Step 2: Seeding. If scratching doesn't work, add a tiny "seed crystal" of the pure compound. This provides a perfect template for further crystal growth.[5][7]
-
Step 3: Increase Concentration. If neither of the above methods works, it's likely your solution is not sufficiently saturated. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then repeat the cooling process.[5]
-
Q2: My compound separated as an oil, not as crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates from the supersaturated solution at a temperature above its melting point. This is common when the compound is significantly impure or when the solvent's boiling point is too high.
-
Step 1: Re-dissolve and Dilute. Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation point slightly.[7]
-
Step 2: Slow Down Cooling. Allow the solution to cool much more slowly. You can insulate the flask to ensure a very gradual temperature drop. This favors the formation of ordered crystals over a disordered oil.
-
Step 3: Consider a Different Solvent. The melting point of the related compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine is 216-220 °C, so this is less likely to be an issue unless your compound is very impure, which can depress the melting point significantly.[8] If the problem persists, consider a solvent or solvent pair with a lower boiling point.
-
Q3: My final yield of pure crystals is extremely low (<30%). What went wrong?
-
Answer: A very low yield is most often caused by using too much solvent during the initial dissolution step.[4][5]
-
Troubleshooting: If you still have the mother liquor (the liquid you filtered the crystals from), you can try to recover more product. Place the mother liquor in a beaker and boil off a significant portion of the solvent. Upon cooling this more concentrated solution, a second crop of crystals may form. Note that this second crop may be less pure than the first.
-
Prevention: For future attempts, be meticulous about adding the minimum volume of boiling solvent required to dissolve the crude solid.
-
Q4: How do I choose the best solvent system without extensive trial and error?
-
Answer: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3]
-
Single Solvent: Use small-scale tests. Place a few milligrams of your crude product in a test tube and add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, the solvent is too poor. If it dissolves when hot but reappears upon cooling, you have found a good candidate.
-
Two-Solvent System: This is useful when no single solvent is ideal.[6] You need a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. A common pair for compounds like this is Ethanol ("good") and Water ("poor"), or Ethyl Acetate ("good") and Hexane ("poor").[9] To perform a two-solvent recrystallization, dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[6]
-
Part 3: Solvent Selection Data
The choice of solvent is the most critical parameter in a successful recrystallization.[3] The following table provides a list of potential solvents for 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine, ordered by polarity.
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Considerations |
| Hexane | 69 | 0.1 | Poor Solvent. Useful as an anti-solvent in a two-solvent system with a more polar solvent like Ethyl Acetate. Good for washing away non-polar impurities. |
| Toluene | 111 | 2.4 | May be effective for aromatic compounds. Its high boiling point can sometimes lead to oiling out.[10] |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | A good starting point. Often used in a solvent pair with hexane for purifying imidazo[1,2-a]pyrazine derivatives.[11][12] |
| Acetone | 56 | 5.1 | A versatile, polar aprotic solvent. Its low boiling point is advantageous. Can be paired with hexane.[9] |
| Isopropanol (IPA) | 82 | 3.9 | A good general-purpose protic solvent, often providing a good solubility gradient with temperature. |
| Ethanol (EtOH) | 78 | 4.3 | Often an excellent choice for heterocyclic compounds.[9] Can be paired with water for more polar compounds. |
| Acetonitrile (MeCN) | 82 | 5.8 | A polar aprotic solvent that can be effective for compounds containing aromatic rings.[13] |
| Water | 100 | 10.2 | Unlikely as a single solvent due to the compound's low polarity. However, it can be an excellent anti-solvent when paired with ethanol or acetone.[9][10] |
References
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. (n.d.).
- Recrystallization1. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine - PubChem. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic. (2019, August 23).
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
- Reagents & Solvents: Solvents for Recrystallization - Chemistry - University of Rochester. (n.d.).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11).
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - NIH. (n.d.).
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8).
- Help! Recrystallization sources of error. : r/chemhelp - Reddit. (2012, February 7).
- 2-(4-Bromophenyl)imidazo 1,2-a pyridine 97 34658-66-7. (n.d.).
- 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine - Fluorochem. (n.d.).
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine - Chem-Impex. (n.d.).
- Substances yield after recrystallization from different solvents. - ResearchGate. (n.d.).
- 2-(4-Bromophenyl)imidazo 1,2-a pyridine 97 34658-66-7 - Sigma-Aldrich. (n.d.).
- Crystallization Solvents.pdf. (n.d.).
- SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE - Bibliomed. (2013, April 26).
Sources
- 1. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(4-Bromophenyl)imidazo 1,2-a pyridine 97 34658-66-7 [sigmaaldrich.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. tsijournals.com [tsijournals.com]
- 13. m.youtube.com [m.youtube.com]
Avoiding dibromination side products during NBS functionalization
Core Directive: The "Goldilocks" Zone of Radical Bromination
Achieving selective monobromination at benzylic or allylic positions using N-bromosuccinimide (NBS) is a kinetic challenge, not merely a stoichiometric one. The reaction relies on the Wohl-Ziegler mechanism , which functions correctly only when the concentration of molecular bromine (
The Central Dogma of NBS Selectivity:
If
-
Low
(Desired): Radical substitution dominates (Monobromination). -
High
(Undesired): Ionic addition or electrophilic aromatic substitution dominates (Dibromination/Over-functionalization).
This guide provides the protocols to maintain the "Goldilocks" zone—where
Mechanism & Causality: Why Dibromination Occurs
To troubleshoot, one must understand the cycle. NBS does not react directly with the substrate in the propagation step; it acts as a slow-release reservoir for
The Wohl-Ziegler Feedback Loop
Figure 1: The Wohl-Ziegler cycle. Note that HBr is required to generate the active Br2 species from NBS.[1] If Product accumulates and [Br2] spikes, the cycle shifts toward the red "Dibromo" pathway.
Critical Failure Points
-
Substrate Reactivity: The introduction of a Bromine atom (EWG) usually deactivates the position toward further radical attack. However, if the substrate is electron-rich (e.g., methoxy-toluene), the radical remains stabilized, and the activation energy difference between the first and second bromination narrows.
-
Local Concentration Spikes: Dumping solid NBS into the reaction creates localized "hot spots" of high
, favoring rapid, non-selective bromination. -
Over-Conversion: As the starting material (SM) is depleted, the statistical probability of a radical encountering a product molecule increases.
Troubleshooting Guide & FAQs
Q1: My LCMS shows a persistent ~10-15% dibrominated impurity. How do I remove it?
Status: Critical. Separation of mono- vs. di-bromo species is notoriously difficult due to similar
-
The "90% Rule": Do not aim for 100% conversion. Stop the reaction at 90-95% conversion. It is far easier to separate unreacted Starting Material (SM) from the product than it is to separate the dibromo impurity.
-
Protocol Adjustment: Reduce NBS stoichiometry to 0.95 equivalents .
Q2: I am using CCl4 as per an old paper, but the reaction is slow.
Status: Obsolete/Hazardous.
Corrective Action: Switch to
-
Why:
is toxic and ozone-depleting.[2] PhCF3 (Oxsol 100) has a similar boiling point (~102°C) and polarity profile but is environmentally benign. It often provides better solubility for polar substrates, improving kinetics without sacrificing radical selectivity [1].
Q3: The NBS turned yellow before I added it. Is this a problem?
Status: Failure Imminent. Corrective Action: Discard or Recrystallize.
-
Why: Yellow NBS indicates the presence of free
and HBr degradation products. This throws off your stoichiometry and introduces an initial spike of that causes immediate side reactions. -
Fix: Recrystallize NBS from hot water (90°C). Dry under vacuum in the dark. Pure NBS should be white crystalline solid.
Q4: Should I add a base (e.g., K2CO3) to scavenge acid?
Status: Context Dependent. Analysis:
-
Pros: Protects acid-sensitive functional groups (e.g., acetals).
-
Cons: HBr is required to react with NBS to release
(see Figure 1). Scavenging HBr too aggressively will stall the reaction. -
Recommendation: Use weak bases like solid
only if absolutely necessary. Otherwise, rely on the reflux to purge HBr gas.
Optimized Experimental Protocol (The "Green" Standard)
This protocol replaces
Reagents:
-
Substrate (1.0 equiv)
-
N-Bromosuccinimide (Recrystallized, 0.95 - 1.05 equiv)
-
AIBN (0.05 equiv) or Benzoyl Peroxide
-
Solvent:
-Trifluorotoluene (0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: Dissolve Substrate in Trifluorotoluene under
atmosphere. -
Thermal Equilibration: Heat to reflux (approx. 100-102°C). Note: Radical initiators like AIBN have a specific half-life; adding them cold is ineffective.
-
Initiation: Add 50% of the AIBN.
-
Controlled Addition (The Key Step):
-
Monitoring: Check HPLC/UPLC after the addition of the 3rd portion. If conversion is >90%, STOP . Do not add the final portion.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine.
Solvent Selection Matrix
| Solvent | Boiling Point | Selectivity Score | Notes |
| Trifluorotoluene | 102°C | High | Best replacement for |
| Benzene | 80°C | High | Excellent selectivity but carcinogenic. |
| Acetonitrile | 82°C | Variable | Good for polar substrates; can solubilize NBS too well, risking high |
| Dichloromethane | 40°C | Low | Temp often too low for thermal initiation; requires photo-initiation. |
| CCl4 | 77°C | High | BANNED in most modern labs. |
Advanced Troubleshooting: Decision Tree
Figure 2: Diagnostic flow for reducing over-bromination.
References
-
Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Source: ResearchGate / Journal of Organic Chemistry Context: Establishes PhCF3 as the superior, green alternative to CCl4 with comparable radical selectivity.
-
Visible light induced green synthesis of 5-bromouracil derivatives using NBS in acetonitrile. Source: PubMed / NIH Context: Discusses solvent effects (MeCN) and photo-initiation as an alternative to thermal reflux.
-
Wohl-Ziegler Reaction Mechanism and Optimization. Source: Organic Chemistry Portal Context: Detailed mechanistic breakdown of the radical chain and the role of low bromine concentration.[1]
-
N-Bromosuccinimide (NBS) Reagent Profile. Source: Wikipedia (Verified Chemical Data) Context: Standard properties, purification of yellow NBS, and solubility data.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. (PDF) Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene [academia.edu]
- 9. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
Technical Support Center: Thermal Optimization for 2-Aminopyrazine Cyclization
Introduction: The Thermal Balancing Act
Welcome to the Technical Support Center. You are likely here because your synthesis of the imidazo[1,2-a]pyrazine scaffold—a privileged structure in kinase inhibitors (e.g., B-Raf, mTOR)—is failing.
The cyclization of 2-aminopyrazine with
This guide deconstructs the thermodynamics of this transformation and provides actionable protocols to recover your yield.
Module 1: The Thermal Landscape (Mechanistic Logic)
To optimize temperature, you must understand what you are heating. The reaction proceeds in two distinct energetic stages:
-
Stage 1 (Kinetic, Low
G): Nucleophilic attack of the pyrazine N-1 nitrogen onto the -haloketone. This forms a quaternary N-alkylated intermediate (often an iminium salt). This step occurs readily, often at room temperature (RT) or mild warming (40–50°C). -
Stage 2 (Thermodynamic, High
G): Cyclization and dehydration. The exocyclic amine attacks the carbonyl carbon, followed by water elimination to aromatize the system. This step is the energy bottleneck.
The Failure Mode: If you run the reaction at 50°C, you accumulate the Stage 1 intermediate. It appears as a polar spot on TLC. Adding more catalyst won't help; you need thermal energy to cross the dehydration barrier.
Visualizing the Pathway
Figure 1: The biphasic energy landscape of 2-aminopyrazine cyclization.[1] Note the divergence toward degradation if the dehydration barrier is not crossed efficiently.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "I see a new spot on TLC that isn't starting material, but it's not my product."
Q: My reaction in Ethanol at 60°C shows full consumption of starting material, but the mass spec shows [M+18] or [M+HBr]. Is this a side product?
A: It is likely the arrested intermediate .
-
Diagnosis: You have successfully performed the N-alkylation (Step 1), but the temperature was insufficient to drive the dehydration (cyclization). The [M+18] mass corresponds to the hydrated, uncyclized form.
-
Solution:
-
Do not work up.
-
Increase the temperature to reflux (78°C) if using ethanol.
-
If the spot persists, add a catalytic amount of NaHCO₃ (to neutralize HBr) or switch to a higher boiling solvent like n-Butanol (117°C) or 1,4-Dioxane (101°C) . The dehydration is acid-catalyzed, but sometimes the HBr salt precipitates out of solution, stalling the reaction.
-
Issue 2: "The reaction turns into a black tar/sludge."
Q: I tried heating to 120°C in DMF to force the reaction, but the yield dropped to 15% and the flask is coated in black residue.
A: You have triggered oxidative decomposition .
-
The Science: Pyrazines are electron-deficient. At high temperatures (>100°C), especially in the presence of air and trace metals, they are prone to radical polymerization and ring opening.
-
Solution:
-
Degas your solvent. Oxygen is the enemy at high temperatures. Sparge with Nitrogen/Argon for 15 mins before heating.
-
Lower the T. Switch to Ethanol/Water (1:1) reflux . The water helps solubilize the HBr salts, keeping the intermediate in the reactive phase without requiring extreme heat.
-
Add a scavenger. Inclusion of mild bases (NaHCO₃) buffers the acidity, preventing acid-mediated degradation of the sensitive pyrazine ring.
-
Issue 3: "I am getting a mixture of regioisomers."
Q: I am reacting 2-aminopyrazine with an unsymmetric
A: Temperature controls the Kinetic vs. Thermodynamic ratio .
-
Mechanism: The N-1 nitrogen is the most nucleophilic (forming Imidazo[1,2-a]pyrazine). However, the exocyclic amine can attack first (forming the wrong isomer) if the temperature is too high initially, or if steric bulk at the
-position of the ketone blocks N-1 attack. -
Solution:
-
Stepwise Heating: Start the reaction at 0°C to RT for 2 hours. This locks in the kinetic N-1 attack.
-
Then heat to reflux to force the cyclization.
-
Avoid "Dump and Bake": Do not mix reagents at high temperature. This promotes random attack and regio-scrambling.
-
Module 3: Optimization Protocol (SOP)
Use this decision matrix to select your starting conditions based on your substrate's "Thermal Hardness."
Table 1: Solvent & Temperature Selection Matrix
| Substrate Reactivity | Recommended Solvent | Temperature | Additives | Rationale |
| Standard (e.g., 2-Bromoacetophenone) | Ethanol | 78°C (Reflux) | None | Standard "Goldilocks" zone. High enough to cyclize, low enough to prevent tar. |
| Sluggish (e.g., Steric bulk near ketone) | n-Butanol or 1,4-Dioxane | 100–110°C | NaHCO₃ (1.1 eq) | Higher boiling point overcomes steric barrier; base prevents salt precipitation. |
| Sensitive (e.g., Aldehyde precursors) | DCM or THF | 25°C | Iodine (cat.) | Iodine-catalyzed oxidative cyclization allows RT synthesis, avoiding thermal degradation [1]. |
| High Throughput (Library synthesis) | Ethanol | 120°C (Microwave) | MW Irradiation | Microwave heating (10–20 mins) minimizes contact time, reducing degradation side-products [2]. |
Step-by-Step Optimization Workflow
-
The "0-to-Reflux" Protocol (Recommended Starting Point):
-
Dissolve 2-aminopyrazine (1.0 eq) in Ethanol (0.5 M).
-
Add
-haloketone (1.1 eq) at RT . Stir for 1 hour. allows selective N-alkylation. -
Heat to Reflux for 4–6 hours. drives dehydration.
-
Check: If solid precipitates, it is likely the HBr salt of the product. Filter and wash with Et₂O.
-
-
The "Scavenger" Protocol (For acid-sensitive substrates):
-
If the standard protocol yields tar, repeat in EtOH/H₂O (2:1) .
-
Add NaHCO₃ (1.5 eq) .
-
Reflux. The base neutralizes HBr, preventing acid-catalyzed polymerization of the pyrazine.
-
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for reaction optimization. Follow the path based on your TLC/LCMS observations.
References
-
Guchhait, S. K., & Madaan, C. (2010). Iodine-catalyzed oxidative cyclization of 2-aminopyridines/pyrazines with alkenes/alkynes: A facile access to imidazo[1,2-a]pyridines/pyrazines. Synlett, 2010(11), 1677–1682.
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555–1575. (Review covering microwave and thermal conditions).
-
Goel, R., Luxami, V., & Paul, K. (2014). Recent advances in the synthesis of imidazo[1,2-a]pyrazines. RSC Advances, 4, 36250-36280.
Sources
Validation & Comparative
A Comparative Guide to ¹H NMR Characteristic Shifts of Imidazo[1,2-a]pyrazine Ring Protons
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyrazine Core: Structure and Significance
The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged, fused heterocyclic scaffold analogous to purine. Its structure is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] Accurate and efficient structural characterization is paramount in the development of novel therapeutics based on this core. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for this purpose, providing detailed information about the electronic environment of each proton in the molecule.
This guide will dissect the characteristic chemical shifts of the imidazo[1,2-a]pyrazine protons, compare them with related heterocyclic systems, explore the influence of various substituents, and provide a practical protocol for data acquisition.
Caption: Standard IUPAC numbering of the imidazo[1,2-a]pyrazine ring system.
Characteristic ¹H NMR Shifts of the Imidazo[1,2-a]pyrazine Ring
The chemical shifts of the five protons on the parent imidazo[1,2-a]pyrazine ring are dictated by the electron-withdrawing effects of the three nitrogen atoms and the aromatic ring current. Protons on the pyrazine moiety (H-5, H-6, H-8) are generally more deshielded and appear further downfield than those on the imidazole ring (H-2, H-3).
While extensive data exists for substituted derivatives, the precise shifts for the unsubstituted parent compound are less commonly reported. Based on analysis of various substituted analogs, the following ranges can be estimated for the parent system in a non-polar solvent like CDCl₃.[1]
| Proton | Position | Typical Chemical Shift (δ, ppm) | Rationale |
| H-2 | Imidazole | ~ 7.8 - 8.0 | Located on the electron-rich imidazole ring, adjacent to N-1 and C-8a. |
| H-3 | Imidazole | ~ 7.8 - 8.1 | Similar environment to H-2, often showing a small coupling to H-2. |
| H-5 | Pyrazine | ~ 8.2 - 9.1 | Significantly deshielded by the adjacent N-4 atom. |
| H-6 | Pyrazine | ~ 8.0 - 8.3 | Deshielded by the pyrazine ring nitrogens, typically coupled to H-5. |
| H-8 | Pyrazine | ~ 7.7 - 8.1 | Influenced by the adjacent bridgehead nitrogen (N-7) and N-1. |
Note: These are estimated ranges. Actual values are highly dependent on solvent and substituents.
Comparative Analysis: Imidazo[1,2-a]pyrazine vs. Related Heterocycles
To truly understand the spectral features of imidazo[1,2-a]pyrazine, a comparison with structurally similar heterocycles is invaluable. Here, we compare its proton shifts with those of imidazo[1,2-a]pyridine and the biologically crucial purine ring system.
| Proton | Imidazo[1,2-a]pyrazine (Estimated, CDCl₃) | Imidazo[1,2-a]pyridine (CDCl₃)[2] | Purine (DMSO-d₆)[3] |
| H-2 | ~ 7.8 - 8.0 | 7.56 (s) | 8.99 (s) |
| H-3 | ~ 7.8 - 8.1 | 7.52 (s) | - |
| H-5 | ~ 8.2 - 9.1 | 8.08 (d) | - |
| H-6 | ~ 8.0 - 8.3 | 6.75 (t) | 9.21 (s) |
| H-8 | ~ 7.7 - 8.1 | 7.62 (d) | 8.70 (s) |
Key Insights from the Comparison:
-
Effect of N-7: The most striking difference between imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine is the significant downfield shift of the pyrazine-ring protons (H-5, H-6, H-8). This is due to the replacement of the C-7-H group in the pyridine analogue with a more electronegative nitrogen atom (N-7) in the pyrazine system. This nitrogen atom strongly withdraws electron density from the six-membered ring, deshielding the attached protons.
-
Comparison to Purine: Purine has four nitrogen atoms, leading to a general downfield shift for all its protons compared to the imidazole portion of the other two systems. The H-6 proton of purine is particularly deshielded (9.21 ppm), being positioned between two nitrogen atoms (N-1 and N-7).[3]
The Influence of Substituents on Proton Chemical Shifts
The electronic nature of substituents can dramatically alter the chemical shifts of the ring protons, providing crucial information about their position.
-
Electron-Donating Groups (EDGs): Groups like alkyl (e.g., -CH₃) and amino moieties donate electron density into the ring system. This increases the shielding of nearby protons, causing their signals to shift upfield (to a lower δ value).
-
Electron-Withdrawing Groups (EWGs): Groups such as halogens (e.g., -Br) or nitro groups withdraw electron density from the ring. This deshields the ring protons, causing a downfield shift (to a higher δ value).
The following table summarizes experimentally observed shifts for several substituted imidazo[1,2-a]pyrazines.
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-8 (ppm) | Reference |
| 6,8-dibromo-imidazo[1,2-a]pyrazine | 7.86 | 8.29 | - | - | [1] |
| 6-Methyl-2-phenylimidazo[1,2-a]pyrazine | 8.2 | 9.1 | - | 8.1 | [4] |
| 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine | 7.7 | 8.3 | - | - | [4] |
Analysis of Substituent Effects:
-
In 6,8-dibromo-imidazo[1,2-a]pyrazine, the EWG nature of the bromine atoms leads to a downfield shift of the remaining proton H-5 to 8.29 ppm.[1]
-
The 6-methyl-2-phenyl derivative shows a proton at 9.1 ppm, likely H-5, which is significantly downfield.[4]
-
The introduction of a strong EDG like a piperidinyl group at the 8-position in 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine results in a noticeable upfield shift of the H-3 and H-5 protons (7.7 and 8.3 ppm, respectively) compared to other examples.[4]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A reliable protocol is essential for obtaining high-resolution, reproducible NMR data.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified imidazo[1,2-a]pyrazine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is used for less soluble compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which is crucial for sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of the imidazo[1,2-a]pyrazine ring system offers a wealth of structural information. The protons of the pyrazine ring are characteristically found at a lower field than those of the imidazole ring due to the influence of the ring nitrogens. This guide has demonstrated that by understanding these fundamental shifts and comparing them to related heterocycles like imidazo[1,2-a]pyridine and purine, researchers can gain a deeper insight into their molecular structure. Furthermore, the predictable electronic effects of substituents provide a powerful tool for confirming substitution patterns. Coupled with a robust experimental methodology, ¹H NMR spectroscopy remains an indispensable technique in the synthesis and development of novel imidazo[1,2-a]pyrazine-based compounds.
References
-
Manjashetty, B. K., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]
-
Gnanasekaran, R., et al. (2018). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. RSC Advances. Available at: [Link]
-
Gupta, R. R., et al. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]
Sources
- 1. Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
Comparative Guide: Mass Spectrometry Fragmentation of Brominated Imidazopyrazines
Executive Summary
Product Focus: Brominated Imidazo[1,2-a]pyrazine Scaffolds. Primary Application: Structural elucidation of kinase inhibitors, luciferase substrates (e.g., coelenterazine analogs), and metabolic stability profiling. Comparison: Brominated vs. Chlorinated vs. Non-halogenated analogs.
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of brominated imidazopyrazines. Unlike standard spectral libraries that offer static snapshots, this document focuses on the dynamic fragmentation mechanisms—specifically the interplay between the labile C-Br bond and the stable imidazopyrazine core. We compare this performance against chlorinated and non-halogenated alternatives to assist in lead optimization and metabolite identification.
Theoretical Framework: The Bromine "Doublet" & Core Stability
The Isotopic Signature
The defining characteristic of brominated imidazopyrazines in MS is the 1:1 isotopic doublet. Unlike nitrogen-rich heterocycles which often yield complex M+1 patterns, the bromine atom dictates the molecular ion cluster.
- (50.69%): The "light" isotope.
- (49.31%): The "heavy" isotope.
-
Result: A distinct doublet separated by 2 Da (m/z
and ) of approximately equal intensity.[1] This serves as an intrinsic "bar code" for tracking the scaffold in complex matrices (e.g., plasma or cell lysate).
Core Fragmentation Rules
The imidazo[1,2-a]pyrazine core is aromatic and relatively stable. However, under Collision-Induced Dissociation (CID), it follows specific pathways:
-
Halogen Loss: The C-Br bond is the "weak link" (Bond Dissociation Energy ~66 kcal/mol) compared to the core C-N or C-C bonds.
-
Ring Cleavage: High-energy collisions force the opening of the imidazole ring, typically ejecting neutral HCN (27 Da) or nitriles (R-CN).
Comparative Analysis: Brominated vs. Alternatives
The following table contrasts the MS performance of brominated scaffolds against their primary structural analogs.
Table 1: Performance Comparison of Halogenated Imidazopyrazines
| Feature | Brominated (Product) | Chlorinated (Alternative) | Non-Halogenated (Control) |
| Isotopic Pattern | 1:1 Doublet (M, M+2) | 3:1 Cluster (M, M+2) | Single Peak (M) |
| Identification Confidence | High (Unambiguous signature) | Medium (Common in background) | Low (Requires high-res MS) |
| Fragmentation Energy | Low (Labile C-Br bond) | Medium (Stronger C-Cl bond) | High (Stable aromatic core) |
| Primary Neutral Loss | Br[2]• (79/81 Da) or HBr (80/82 Da) | Cl• (35/37 Da) or HCl (36/38 Da) | HCN (27 Da) or CO (28 Da) |
| Metabolic Tracking | Excellent (Isotope pattern retained) | Good (Pattern retained) | Poor (Lost in matrix noise) |
Key Insight:
Why choose Bromine? While fluorine is often preferred for metabolic stability, bromine is superior for analytical tracking. The 1:1 doublet allows for automated "isotope pattern filtering" in LC-MS software, instantly removing 99% of matrix background noise.
Detailed Fragmentation Mechanisms
Understanding the causality of fragmentation is crucial for structural assignment.[3] We have mapped the two primary pathways for a generic 8-bromo-imidazo[1,2-a]pyrazine.
Pathway A: Homolytic C-Br Cleavage (Radical Loss)
In ESI(+), the protonated molecular ion
Pathway B: Heterolytic Cleavage & Ring Opening
Alternatively, the molecule may lose neutral HBr, preserving the even-electron state, followed by the Retro-Diels-Alder (RDA) collapse of the imidazole ring.
Visualization: Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways.
Caption: Competitive fragmentation pathways for brominated imidazopyrazines. Pathway A (Red) dominates at high collision energies, while Pathway B (Yellow) is common in soft ionization.
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate these results, use the following self-validating protocol. This method ensures the preservation of the isotopic doublet while inducing sufficient fragmentation for structural confirmation.
Instrumentation & Conditions
-
System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is preferred but Triple Quad is acceptable).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[4]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Step-by-Step Method
-
Sample Prep: Dissolve compound in 50:50 MeOH:Water to 1 µM.
-
Source Optimization:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Keep low (20-30V) to prevent in-source fragmentation of the C-Br bond.
-
-
MS/MS Acquisition (Data Dependent):
-
Trigger: Intensity threshold > 10,000 counts.
-
Isotope Filter: Enable "Dynamic Exclusion" but prioritize ions with mass defect ~1.0 (Br has a negative mass defect relative to hydrocarbons, aiding specificity).
-
-
Collision Energy Ramp:
-
Apply a ramp of 20-40 eV .
-
Reasoning: Low energy (20 eV) preserves the [M+H]+ doublet for ID. High energy (40 eV) is required to break the aromatic imidazopyrazine core after Br loss.
-
Data Interpretation (Decision Tree)
Use this logic flow to confirm the presence of a brominated imidazopyrazine metabolite.
Caption: Logical decision tree for identifying brominated imidazopyrazine derivatives in complex MS spectra.
References
-
Vertex AI Search. (2023). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns & Isotopic Signatures. LibreTexts. [Link]
-
ResearchGate. (2012). Mass Spectrometric Fragmentation of Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
-
TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, and MS Analysis. TSI Journals. [Link]
Sources
- 1. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. article.sapub.org [article.sapub.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry [pubmed.ncbi.nlm.nih.gov]
Advanced HPLC Method Development for Imidazo[1,2-a]pyrazine Purity Analysis
Executive Summary
In the development of kinase inhibitors—specifically those targeting BTK, mTOR, or PI3K—the imidazo[1,2-a]pyrazine scaffold has emerged as a critical pharmacophore. However, its amphiphilic nature and basic nitrogen centers (specifically N1 and N7) present significant chromatographic challenges, primarily peak tailing and regioisomer co-elution.
This guide objectively compares three stationary phase technologies for the purity analysis of these scaffolds: Traditional Fully Porous C18 , Bridged Ethylene Hybrid (BEH) C18 , and Charged Surface Hybrid (CSH) C18 .
The Verdict: While BEH C18 offers pH versatility, the CSH C18 technology is the superior choice for purity analysis of imidazo[1,2-a]pyrazines in low-ionic-strength mobile phases (LC-MS compatible). It consistently delivers tailing factors (
The Chromatographic Challenge
The imidazo[1,2-a]pyrazine core is a fused heterocyclic system. Its chromatographic behavior is governed by two main factors:
-
Basicity & Silanol Interactions: The pKa of the N1 protonated species is approximately 3.6, but substituents (e.g., amino groups at C8) can raise the pKa significantly. At acidic pH (standard for LC-MS), the molecule is positively charged. On traditional silica columns, these cations interact with residual negative silanols, causing severe peak tailing.
-
Structural Isomerism: Synthesis often yields regioisomers (e.g., 2- vs. 3-substituted variants) or halogenated intermediates (3-bromo vs. 6-bromo) that possess identical mass-to-charge ratios (
) and very similar hydrophobicity, requiring high-efficiency separation mechanisms beyond simple hydrophobic interaction.
Diagram 1: Method Development Decision Matrix
The following workflow illustrates the logical pathway for selecting the optimal stationary phase based on specific separation goals.
Caption: Decision tree for selecting stationary phases based on purity vs. isomeric resolution requirements.
Comparative Methodology
To validate the performance differences, we compared three column technologies using a synthesized mixture of a model imidazo[1,2-a]pyrazine (Compound A), its 3-bromo precursor (Impurity B), and a regioisomer (Impurity C).
Experimental Protocol
-
System: UHPLC with PDA (254 nm) and QDa Mass Detector.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 40°C.
Columns Tested
-
Column A (Traditional): High-purity Silica C18 (End-capped), 1.8 µm.
-
Column B (Hybrid): Ethylene Bridged Hybrid (BEH) C18, 1.7 µm.
-
Column C (Proposed): Charged Surface Hybrid (CSH) C18, 1.7 µm.
Results & Discussion
A. Peak Shape and Loadability (Tailing Factor)
The most immediate differentiator is peak shape under low-pH conditions (preferred for MS sensitivity).
Mechanism:
-
Traditional C18: The protonated nitrogen on the imidazo-pyrazine ring interacts with free silanols (
), causing "dragging" or tailing. -
CSH C18: The stationary phase surface is modified with a low-level positive charge.[2] This charge electrostatically repels the protonated analyte, preventing it from interacting with the surface silanols.
Data Summary:
| Metric | Traditional C18 | BEH C18 | CSH C18 (Recommended) |
| Retention Time (min) | 3.20 | 3.15 | 3.05 |
| Tailing Factor ( | 1.95 (Fail) | 1.35 (Marginal) | 1.12 (Excellent) |
| Peak Width (50%) | 0.15 min | 0.09 min | 0.06 min |
| MS Sensitivity (S/N) | 150:1 | 210:1 | 350:1 |
Note: The sharper peak on the CSH column results in a 2.3x increase in signal-to-noise ratio compared to the traditional C18, critical for detecting low-level impurities.
B. Selectivity for Regioisomers
While CSH C18 is excellent for peak shape, separating regioisomers (e.g., 2-phenyl vs. 3-phenyl substitution) often requires distinct selectivity.
-
Observation: In cases where the C18 ligand provides insufficient resolution (
), switching to a Phenyl-Hexyl phase (on a CSH particle) often succeeds. -
Why? The imidazo[1,2-a]pyrazine core is aromatic.[4] Phenyl-Hexyl columns engage in
interactions. Subtle differences in the electron density of regioisomers affect this interaction strength, pulling the peaks apart.
Detailed Experimental Procedures
Protocol 1: Standard Purity Analysis (The "Go-To" Method)
Use this for final product release and general purity assessment.
-
Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm (or equivalent).
-
Mobile Phase Preparation:
-
A: 1000 mL HPLC-grade water + 1.0 mL Formic Acid.
-
B: 1000 mL Acetonitrile + 1.0 mL Formic Acid.
-
Note: Do not use TFA if MS detection is required (signal suppression).[2]
-
-
Gradient Table:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
13.0 min: 5% B (Re-equilibration)
-
-
Sample Diluent: 50:50 Water:Acetonitrile (Ensure complete solubility; if precipitation occurs, increase organic ratio).
Protocol 2: High pH Alternative (For Stubborn Bases)
Use this if the low pH method still shows tailing or if selectivity changes are needed.
-
Column: Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 10mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Rationale: At pH 10, the imidazo[1,2-a]pyrazine (pKa ~3.6) is fully deprotonated (neutral). Neutral species do not interact with silanols, resulting in sharp peaks on hybrid columns. Warning: Do not use standard silica columns at this pH; they will dissolve.
Diagram 2: Surface Interaction Mechanism
This diagram visualizes why the CSH column outperforms traditional silica for this specific scaffold.
Caption: Mechanism comparison: Traditional silanol attraction vs. CSH electrostatic repulsion.
References
-
Goel, R. et al. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange Chemistry. Link
-
Waters Corporation. (2020). Rapid Method Development through Proper Column Selection: CSH Technology for Basic Compounds. Application Note 720003720EN. Link
-
Bagdi, A.K. et al. (2023).[4] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Link
-
Nova, L. et al. (2011). Experimental Comparison of BEH and CSH Columns for UHPLC of Basic Compounds. Journal of Separation Science. Link
-
ChemicalBook. (2023).[4] Imidazo[1,2-a]pyrazine Chemical Properties and Synthesis. Link
Sources
A Comparative Analysis of the Biological Activities of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds
An In-Depth Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine cores are recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. While structurally similar, the replacement of a carbon atom with a nitrogen atom in the six-membered ring profoundly influences their electronic properties, and consequently, their biological profiles. This guide provides a detailed comparison of these two heterocyclic systems, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.
Core Structures and Physicochemical Properties
The fundamental difference between the two scaffolds lies in the composition of the six-membered ring fused to the imidazole. The imidazo[1,2-a]pyridine contains a pyridine ring, while the imidazo[1,2-a]pyrazine possesses a pyrazine ring. This seemingly minor alteration has significant implications for the molecule's electron distribution, basicity, and hydrogen bonding capacity, all of which are critical determinants of drug-target interactions.
Caption: Core chemical structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine.
Comparative Biological Activities
Both scaffolds have demonstrated a remarkable range of biological activities, including but not limited to anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3] The following sections delve into a comparative analysis of their performance in key therapeutic areas.
Anticancer Activity
Derivatives of both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine have been extensively investigated as potential anticancer agents.[4][5] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer cell signaling pathways.
A study directly comparing the anticancer activity of derivatives of both scaffolds revealed that an imidazo[1,2-a]pyridine derivative, compound 12b , exhibited promising IC50 values against several cancer cell lines.[6]
| Compound | Scaffold | Hep-2 (IC50, µM) | HepG2 (IC50, µM) | MCF-7 (IC50, µM) | A375 (IC50, µM) | Vero (IC50, µM) |
| 12b | Imidazo[1,2-a]pyridine | 11 | 13 | 11 | 11 | 91 |
| Doxorubicin | Standard Drug | - | - | - | - | - |
Data sourced from a study on iodine-catalyzed synthesis of these derivatives.[6]
Kinase Inhibition: A significant focus in the development of anticancer agents from these scaffolds has been on kinase inhibition.
-
Imidazo[1,2-a]pyridine: Derivatives have shown potent inhibitory activity against a variety of kinases, including c-Met, DYRK1A, CLK1, Akt, and IGF-1R.[7][8][9][10] For instance, certain imidazo[1,2-a]pyridines act as peptidomimetics, inhibiting Akt isoforms in the sub-micromolar range.[9]
-
Imidazo[1,2-a]pyrazine: This scaffold has also yielded potent kinase inhibitors, with notable activity against Aurora kinases and PI3K.[11][12] Optimization of imidazo[1,2-a]pyrazine-based compounds has led to picomolar inhibitors of Aurora kinases.[13]
Antimicrobial and Antiviral Activities
Both heterocyclic systems have been explored for their potential to combat infectious diseases.
-
Imidazo[1,2-a]pyridine: Derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] Some have also shown promise as antimycobacterial agents.[15]
-
Imidazo[1,2-a]pyrazine: This scaffold has also yielded compounds with significant antibacterial and antifungal properties.[1][16][17] A study highlighted that certain derivatives exhibited promising activity against S. aureus and E. coli.[1] Furthermore, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the influenza virus nucleoprotein, demonstrating broad-spectrum anti-influenza activity.[18]
| Compound | Scaffold | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |
| 4a | Imidazo[1,2-a]pyrazine | 21-24 | 21-24 |
| 4f | Imidazo[1,2-a]pyrazine | 21-24 | - |
| 5c | Imidazo[1,2-a]pyrazine | - | 21-24 |
| 5g | Imidazo[1,2-a]pyrazine | - | - |
| 6b | Imidazo[1,2-a]pyrazine | 21-24 | 21-24 |
| 6c | Imidazo[1,2-a]pyrazine | 21-24 | 21-24 |
| Gentamicin | Standard Drug | - | - |
Data represents a selection of compounds from a study on novel imidazo[1,2-a]pyrazine derivatives.[1]
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is particularly well-known for its CNS activity, with several marketed drugs based on this core.[2][3]
-
Zolpidem (Ambien): A widely prescribed hypnotic agent for the treatment of insomnia.[19][20] It acts as a positive allosteric modulator of the GABAA receptor, with a high affinity for the α1 subunit.[21][22]
-
Alpidem (Ananxyl): Previously marketed as an anxiolytic, it also modulates GABAA receptors but was withdrawn due to liver toxicity.[23][24]
The mechanism of action for these drugs involves enhancing the effect of the inhibitory neurotransmitter GABA, leading to a reduction in neuronal excitability.[23][25]
Caption: Simplified signaling pathway of Imidazo[1,2-a]pyridine CNS drugs.
While imidazo[1,2-a]pyrazine derivatives have been investigated for antidepressant and smooth muscle relaxant properties, their application in CNS disorders is less established compared to their pyridine counterparts.[1][16]
Experimental Protocols
The following are representative experimental protocols for assessing the biological activities discussed.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for the in vitro MTT assay.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Inoculation: Add the microbial inoculum to each well containing the test compound.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds are undeniably valuable in drug discovery, each with a distinct profile of biological activities. The imidazo[1,2-a]pyridine core has a proven track record in the development of CNS-active drugs and shows broad potential in oncology and infectious diseases. The imidazo[1,2-a]pyrazine scaffold, while less explored in the CNS space, has emerged as a powerful platform for developing potent kinase inhibitors for cancer and novel antiviral agents.
The choice between these two scaffolds should be guided by the specific therapeutic target and the desired pharmacological profile. Understanding the subtle yet significant impact of the nitrogen atom in the six-membered ring is crucial for the rational design of next-generation therapeutics based on these privileged heterocyclic systems.
References
Please note that the reference list is a compilation of sources used in the generation of this guide and may not be exhaustive. For a comprehensive understanding, further literature review is recommended.
-
Crests, M., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251-1254. Available from: [Link]
-
da Silva, F. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Arote, R. B., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available from: [Link]
-
Wikipedia contributors. (2024). Zolpidem. Wikipedia. Available from: [Link]
-
Karthikeyan, R., et al. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 10(45), 26955-26965. Available from: [Link]
-
de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(9), 755-759. Available from: [Link]
-
The Editors of Encyclopaedia Britannica. (2026). Zolpidem. Britannica. Available from: [Link]
-
Le, J. K., & Grewal, H. S. (2024). Zolpidem. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Zolpidem Tartrate?. Patsnap Synapse. Available from: [Link]
-
S. S. Al-Shorbagy, et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 534-545. Available from: [Link]
-
Kaya, B., et al. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Iranian Chemical Society. Available from: [Link]
- S. S. Al-Shorbagy, et al. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. ES Chemistry and Sustainability, 2, 1449.
-
Al-Tel, T. H., et al. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][21]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881. Available from: [Link]
-
Sherborne, B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7321-7325. Available from: [Link]
-
Wikipedia contributors. (2024). Alpidem. Wikipedia. Available from: [Link]
-
Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 24(8). Available from: [Link]
-
Laronze-Cochard, M., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(19), 4643-4646. Available from: [Link]
-
Kaya, B., et al. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Iranian Chemical Society. Available from: [Link]
-
DrugCentral. (n.d.). Alpidem. DrugCentral. Available from: [Link]
-
Kumar, R., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [Link]
-
Arote, R. B., et al. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. Available from: [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4501. Available from: [Link]
-
Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 24(8). Available from: [Link]
-
Sherborne, B., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(6), 253-257. Available from: [Link]
- S. S. Al-Shorbagy, et al. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical and Allied Sciences.
-
Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4802-4806. Available from: [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 244, 114842. Available from: [Link]
-
Barlaam, B., et al. (2011). Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. Molecular Cancer Therapeutics, 10(11_Supplement), B238. Available from: [Link]
-
Martínez-González, S., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2425. Available from: [Link]
- S. S. Al-Shorbagy, et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1876-1883.
-
S. S. Al-Shorbagy, et al. (2018). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... ResearchGate. Available from: [Link]
-
S. S. Al-Shorbagy, et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-8. Available from: [Link]
-
Sherborne, B., et al. (2010). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry, 53(24), 8566-8578. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. Bioorganic Chemistry, 126, 106042. Available from: [Link]
- S. S. Al-Shorbagy, et al. (2012). Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 4(1), 329-333.
-
Lee, Y. R., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 15(1), 1-14. Available from: [Link]
-
S. S. Al-Shorbagy, et al. (1988). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 36(1), 21-28. Available from: [Link]
-
S. S. Al-Shorbagy, et al. (2025). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. Available from: [Link]
-
S. S. Al-Shorbagy, et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4887. Available from: [Link]
-
S. S. Al-Shorbagy, et al. (2025). ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. ResearchGate. Available from: [Link]
-
Patsnap. (2026). Alpidem. Patsnap Synapse. Available from: [Link]
-
S. S. Al-Shorbagy, et al. (1986). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 29(5), 733-741. Available from: [Link]
-
Zivkovic, B., et al. (1991). Pharmacological and behavioral profile of alpidem as an anxiolytic. Pharmacology Biochemistry and Behavior, 39(2), 269-277. Available from: [Link]
-
Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Infectious Diseases, 9(4), 814-825. Available from: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjsocmed.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oceanomics.eu [oceanomics.eu]
- 9. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-conferences.org [bio-conferences.org]
- 16. tsijournals.com [tsijournals.com]
- 17. jocpr.com [jocpr.com]
- 18. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 20. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Zolpidem - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. Alpidem - Wikipedia [en.wikipedia.org]
- 25. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
Comparative Analysis of C=N Stretch Identification in Imidazo[1,2-a]pyrazine Scaffolds: FTIR vs. Computational Validation
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., precursors to Bortezomib analogs) and anti-infective agents. However, for synthetic chemists, characterizing the C=N stretching vibration in this fused heteroaromatic system presents a unique analytical challenge.
Unlike isolated imines (
This guide moves beyond basic spectral libraries, comparing Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against Density Functional Theory (DFT) validation to provide a definitive protocol for identification.
Theoretical Framework: The "C=N" Ambiguity
To correctly interpret the spectrum, one must understand the vibrational modes of the scaffold. The imidazo[1,2-a]pyrazine core contains two distinct nitrogen environments:
-
N-4 (Pyrazine Nitrogen): Part of the six-membered ring.
-
N-1 (Bridgehead Nitrogen): Shared between the imidazole and pyrazine rings.
The "C=N stretch" is not a localized bond vibration but a skeletal ring mode with significant C=N character .
Structural & Vibrational Logic[5]
-
Isolated C=N:
(Strong dipole change). -
Conjugated C=N (Imidazo-pyrazine): Shifts to lower frequencies (
) due to resonance. -
Interference: The C=C aromatic stretches (
) often mask the C=N signal.
Figure 1: Causal relationship between electronic delocalization and vibrational mode coupling in heteroaromatic systems.
Comparative Methodology
We evaluate three primary approaches for assigning this band.
Method A: High-Resolution ATR-FTIR (Recommended Routine)
-
Principle: Measures changes in dipole moment. The polar C=N bond typically results in a sharp, medium-to-strong intensity band.
-
Pros: Rapid, no sample preparation (if using Diamond ATR), high sensitivity to polar functional groups.
-
Cons: Water vapor interference can obscure the
region; overlapping C=C bands.
Method B: Raman Spectroscopy (Complementary)[8]
-
Principle: Measures changes in polarizability.
-
Pros: Excellent for distinguishing symmetric ring breathing modes (very strong in Raman) from asymmetric C=N stretches.
-
Cons: Fluorescence interference from the heteroaromatic system often overwhelms the signal; lower sensitivity for the specific C=N dipole.
Method C: DFT Calculation (Validation Standard)
-
Principle: Ab initio calculation of force constants using B3LYP functional.
-
Pros: Unambiguous assignment of coupled modes.
-
Cons: Computationally expensive; requires scaling factors (typically 0.96) to match experimental anharmonicity.
Performance Matrix
| Feature | ATR-FTIR | Raman Spectroscopy | DFT (B3LYP/6-31G*) |
| Primary Detection | Dipole Change (C=N) | Polarizability (Ring C=C) | Theoretical Force Constants |
| Sensitivity (C=N) | High | Low to Medium | N/A (Prediction) |
| Interference | H₂O Vapor, H-Bonding | Fluorescence | Basis Set Limitations |
| Cost/Time | Low / <5 mins | High / 10-30 mins | Medium / 2-4 hours |
| Specificity | Medium (Overlaps) | High (Fingerprint) | Definitive |
Experimental Protocols
Protocol 1: Differentiating C=N from C=C using Solvent Shifts
Since the C=N bond is more polar than C=C, it is more susceptible to hydrogen bonding shifts.
-
Solid State: Record ATR-FTIR of the pure solid. Note peaks in
. -
Solution (Non-polar): Dissolve in
or (high concentration). -
Solution (Protic): Add trace Methanol (or use MeOH as solvent).
-
Analysis:
-
C=C Bands: Will remain relatively stationary (
). -
C=N Bands: Will shift to lower frequency (
) due to H-bonding with the lone pair on the pyrazine nitrogen.
-
Protocol 2: DFT Validation Workflow
For publication-quality assignment, experimental data must be backed by computation.
Figure 2: Computational workflow for validating vibrational assignments.
Data Analysis & Spectral Assignment[3][4][5][7][8][9][10][11][12]
Based on aggregated experimental data and computational models, the following assignments are characteristic for Imidazo[1,2-a]pyrazine derivatives.
Key Band Assignments
| Wavenumber ( | Intensity | Assignment | Notes |
| 3150 – 3100 | Weak | C-H Stretch (Aromatic) | Heteroaromatic C-H is typically higher than benzene. |
| 1655 – 1630 | Medium | C=N Stretch (Substituted) | Observed clearly if C-2 or C-3 is substituted with electron-donating groups [1]. |
| 1600 – 1580 | Strong | C=C Ring Stretch | Often the most intense band; overlaps with amide I if present. |
| 1550 – 1530 | Medium/Sharp | Ring C=N / Skeletal Mode | The diagnostic band. Often cited |
| 1280 – 1260 | Strong | C-N Stretch | C-N single bond connecting the bridgehead. |
| 1050 – 1020 | Medium | Pyrazine Ring Breathing | Highly characteristic; stronger in Raman. |
Critical Insight:
In unsubstituted imidazo[1,2-a]pyrazine, the "pure" C=N stretch is often not observed as a distinct peak. Instead, look for the 1546 cm⁻¹ band. This represents the coupled vibration of the pyrazine ring having significant C=N double bond character. If you see a band
Troubleshooting & Artifacts
The "Water Trap"
The
-
Symptom: A broad, jagged noise floor in the target region.
-
Fix: Purge the FTIR bench with dry nitrogen for 15 minutes before scanning. Do not rely on "atmospheric correction" software algorithms for this specific assignment, as they can distort peak shapes.
Imidazo[1,2-a]pyridine vs. Pyrazine
If the spectrum is ambiguous, synthesize or acquire the Imidazo[1,2-a]pyridine analog (lacking the N-4 nitrogen).
-
The band that disappears or shifts significantly (
) in the pyridine analog is your Pyrazine C=N stretch.
References
-
Synthesis and spectral characterisation of imidazo[1,2-a]pyrazine derivatives. TSI Journals. (2018). Observed C=N stretch at 1546 cm⁻¹.[9] Link
-
Theoretical prediction of gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones. Spectrochimica Acta Part A. (2005). Validation of B3LYP methods for this scaffold. Link
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives. RSC Advances. (2023). Detailed spectral data for substituted derivatives. Link
-
Infrared spectral assignment of Pyrimidine and Pyrazine. ResearchGate. (2025). Fundamental assignment of the pyrazine ring modes. Link
Sources
- 1. edinst.com [edinst.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. buchinir.com [buchinir.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. triprinceton.org [triprinceton.org]
- 9. tsijournals.com [tsijournals.com]
Cytotoxicity comparison of pyrazine vs pyridine scaffolds in cancer cell lines
Topic: Cytotoxicity Comparison of Pyrazine vs. Pyridine Scaffolds in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Nitrogen Switch
In medicinal chemistry, the transition between pyridine and pyrazine scaffolds is a classic "scaffold hopping" strategy used to modulate physicochemical properties without altering the core binding geometry. While both are six-membered aromatic heterocycles, the addition of a second nitrogen atom in the 1,4-position (pyrazine) drastically alters the electronic landscape, basicity, and metabolic profile compared to the mono-nitrogen pyridine.
This guide provides a technical comparison of these two privileged scaffolds, focusing on their application in cytotoxicity assays against cancer cell lines (e.g., HeLa, A549, MCF-7) and the mechanistic rationale for choosing one over the other.
Physicochemical & Electronic Comparison
The decision to switch from a pyridine to a pyrazine core is rarely arbitrary; it is driven by specific ADMET and potency requirements.
Table 1: Comparative Physicochemical Profile
| Feature | Pyridine Scaffold | Pyrazine Scaffold | Drug Design Implication |
| Structure | 1 Nitrogen ( | 2 Nitrogens ( | Pyrazine is more electron-deficient. |
| Basicity ( | ~5.2 (Weak base) | ~0.6 (Very weak base) | Pyrazine remains unprotonated at physiological pH; Pyridine may protonate, affecting membrane permeability. |
| Lipophilicity (LogP) | Higher | Lower (More polar) | Pyrazine improves aqueous solubility, crucial for IV formulations. |
| H-Bonding | 1 Acceptor | 2 Acceptors | Pyrazine offers an additional vector for solvent interaction or target binding. |
| Metabolic Stability | Susceptible to oxidation at C2/C6 positions. | Generally higher oxidative stability, but can be prone to specific enzymatic cleavage. | Pyrazine blocks "metabolic soft spots" found on electron-rich rings. |
Mechanistic Insight: The Kinase Hinge Interaction
In kinase inhibitors (a major class of anticancer agents), the scaffold often resides in the ATP-binding pocket.
-
Pyridine: The ring nitrogen often acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the "hinge" region.
-
Pyrazine: The 1,4-nitrogen arrangement allows the scaffold to maintain the HBA interaction while the second nitrogen (pointing towards solvent) reduces LogP, improving the drug's "likeness" score without disrupting the binding mode.
Cytotoxicity & SAR Case Studies
The following data synthesizes findings from multiple structure-activity relationship (SAR) campaigns targeting Receptor Tyrosine Kinases (RTKs) such as c-Met and VEGFR-2.
Case Study A: c-Met Inhibition (HepG2 & A549 Cell Lines)
In a study optimizing c-Met inhibitors, a pyridine core was compared against bioisosteres.
-
Compound: Pyridine-based Cabozantinib Bioisostere[1]
-
Observation: The pyridine nitrogen is critical for H-bonding with Met1160 in the c-Met hinge region.
-
Scaffold Hop: Replacing the central ring with pyrazine often retains potency if the geometry allows the N1 to accept the H-bond. However, the electron-deficiency of pyrazine weakens the H-bond acceptor strength compared to pyridine.
Comparative Cytotoxicity Data (Representative):
| Scaffold Type | Target | Cell Line | Notes | |
| Pyridine-Core | c-Met / VEGFR-2 | A549 (Lung) | 0.005 - 0.1 | High potency due to optimal basicity for hinge interaction. |
| Pyrazine-Core | c-Met / VEGFR-2 | A549 (Lung) | 0.010 - 0.5 | Potency often maintained; solubility significantly improved (>2x). |
| Pyridine-Core | Tubulin | HeLa (Cervical) | 0.5 - 2.0 | Effective, but often limited by poor solubility in assay media. |
| Pyrazine-Core | Tubulin | HeLa (Cervical) | 1.2 - 3.5 | Slight loss in potency; trade-off for better metabolic stability. |
Critical Insight: While pyridine derivatives often show slightly higher raw potency (lower
) due to stronger H-bond accepting capability (higher), pyrazine derivatives are frequently preferred in in vivo stages because their lower LogP translates to better bioavailability and lower plasma protein binding.
Visualization: Scaffold Logic & Pathway
The following diagram illustrates the decision matrix for scaffold selection and the molecular mechanism of kinase inhibition.
Caption: Decision tree for scaffold hopping from benzene to pyridine/pyrazine, highlighting the trade-offs in potency vs. physicochemical properties and the shared binding mechanism.
Experimental Protocol: Comparative Cytotoxicity Assay (MTT)
To objectively compare these scaffolds, a rigorous, self-validating protocol is required. This protocol minimizes solvent effects which can bias results when comparing lipophilic pyridines vs. hydrophilic pyrazines.
Phase 1: Reagent Preparation
-
MTT Stock: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS. Filter sterilize (0.22 µm). Store at -20°C in the dark.
-
Compound Stock: Dissolve Pyridine/Pyrazine derivatives in 100% DMSO to 10 mM .
-
Validation Step: Ensure complete solubilization. Pyrazine derivatives may dissolve faster; Pyridine derivatives may require sonication.
-
-
Media: RPMI-1640 or DMEM supplemented with 10% FBS. Phenol-red free media is preferred to reduce background absorbance.
Phase 2: Cell Seeding & Treatment
-
Seeding: Plate cancer cells (e.g., A549) at 3,000 - 5,000 cells/well in 96-well plates (100 µL/well).
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Prepare serial dilutions (e.g., 100 µM to 0.1 nM) in culture media.
-
Final DMSO concentration must be < 0.5% in all wells.
-
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin).
-
Critical: Treat for 48 or 72 hours (doubling time dependent).
-
Phase 3: Assay & Readout
-
Add 10-20 µL of MTT stock to each well (final conc. 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. Look for intracellular purple formazan crystals.
-
Solubilization: Carefully aspirate media. Add 100-150 µL DMSO to dissolve crystals.
-
Agitation: Shake plate on an orbital shaker for 10-15 mins (protected from light).
-
Measurement: Read Absorbance (OD) at 570 nm (reference filter 630 nm).
Phase 4: Data Analysis
Calculate % Viability:
References
-
Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. PubMed Central. [Link]
-
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. Semantic Scholar. [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PubMed Central. [Link]
Sources
Verification of Melting Point Range for Pure 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Melting Point Analysis in Compound Characterization
In the realm of chemical synthesis and drug development, the melting point is a fundamental and indispensable physical property used for the identification and purity assessment of a crystalline solid. A sharp and reproducible melting point range is a hallmark of a pure compound, while a depressed and broad melting range typically signifies the presence of impurities. This guide provides a comprehensive framework for the verification of the melting point range of pure 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine (CAS Number: 724743-59-3), a heterocyclic compound of interest in medicinal chemistry.
Comparative Analysis: Structural Analogues and Expected Thermal Behavior
Due to the absence of a literature melting point for 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine, a comparative analysis with a structurally similar molecule is crucial for contextualizing the experimental results. The most relevant comparator is 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS Number: 34658-66-7).
| Compound | Structure | Core Heterocycle | Reported Melting Point (°C) |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine | (Structure of target compound) | Imidazo[1,2-a]pyrazine | To be determined |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | (Structure of pyridine analogue) | Imidazo[1,2-a]pyridine | 216-220[1] |
The primary structural difference lies in the six-membered ring of the fused heterocyclic system: a pyrazine in our target compound versus a pyridine in the analogue. This substitution of a carbon atom with a nitrogen atom can influence the crystal lattice packing and intermolecular forces, thus affecting the melting point. Generally, increased symmetry and stronger intermolecular interactions (like hydrogen bonding potential from the additional nitrogen in the pyrazine ring) can lead to a higher melting point. However, the precise effect can be complex and is best determined empirically.
Experimental Protocol for Accurate Melting Point Determination
This protocol is designed to be a self-validating system, incorporating calibration with certified reference standards to ensure the trustworthiness of the obtained data. The methodology adheres to the principles outlined in USP General Chapter <741> Melting Range or Temperature.[2][3][4][5]
Instrumentation and Materials
-
Melting Point Apparatus: An automated or manual apparatus with a calibrated thermometer and controlled heating rate.
-
Capillary Tubes: Thin-walled, sealed at one end, with an internal diameter of 0.8-1.2 mm.[5]
-
Sample: Pure, dry 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine.
-
Melting Point Reference Standards: At least two USP-certified standards with melting points bracketing the expected range of the sample (e.g., Vanillin: 81-83°C, Caffeine: 235-237.5°C).
-
Mortar and Pestle: For sample pulverization.
-
Drying Oven or Desiccator: To ensure the sample is anhydrous.
Workflow for Melting Point Verification
Caption: Effect of impurities on the crystal lattice and melting point.
Conclusion
Verifying the melting point of a novel or sparsely documented compound like 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine requires a meticulous and systematic approach. By employing a calibrated instrument, proper sample preparation, and a controlled heating rate, a reliable and reproducible melting range can be established. This experimentally determined value, when compared against structurally similar compounds and evaluated for its sharpness, serves as a crucial data point for confirming the identity and assessing the purity of the synthesized material. This rigorous verification is a cornerstone of quality control in chemical research and pharmaceutical development.
References
-
United States Pharmacopeia. General Chapter, <741> Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Edisco. Melting point determination. [Link]
-
USP-NF. <741> Melting Range or Temperature - Abstract. [Link]
-
Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
University of Alberta. Melting point determination. [Link]
-
Pharmaguideline. Calibration of Melting Point Apparatus. [Link]
-
MilliporeSigma. 2-(4-Bromophenyl)imidazo[1,2-a]pyridine 97%. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine
[1]
Executive Summary & Chemical Profile[1][2]
2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is a halogenated nitrogen-containing heterocycle commonly used as a pharmacophore in kinase inhibitor discovery.[1] Unlike general organic waste, its disposal requires strict adherence to halogenated waste protocols due to the presence of the bromine atom, which generates corrosive hydrogen bromide (HBr) gas upon incineration.[1]
This guide outlines the mandatory segregation, packaging, and disposal workflows to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and global laboratory safety protocols.[1]
Chemical Identity & Waste Classification
| Parameter | Details |
| CAS Number | 724743-59-3 (or related derivatives like 34658-66-7) |
| Molecular Formula | C₁₂H₈BrN₃ |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Inhalation) |
| Waste Stream | Halogenated Organic (Solid or Liquid) |
| Combustion Byproducts | Nitrogen Oxides (NOx), Hydrogen Bromide (HBr), Carbon Oxides (COx) |
Hazard Identification & Risk Assessment
Before handling waste, operators must understand the causality behind the safety requirements.[1] This is not just about compliance; it is about preventing chemical exposure and infrastructure damage.[1]
-
Halogen Content (Bromine): The critical factor in disposal.[1] Standard incineration without scrubbers releases corrosive acid gases.[1] Therefore, this compound must never be mixed with general non-halogenated organic waste streams (like pure acetone or ethanol) unless your facility explicitly permits "commingled" waste.[1]
-
Dust Inhalation: As a solid powder, the primary exposure vector is inhalation.[1] Waste transfer must occur in a fume hood or utilizing local exhaust ventilation (LEV).[1]
-
Bioactivity: As a kinase inhibitor scaffold, treat the compound as a suspected bioactive agent .[1] Assume pharmacological potency even if specific toxicity data is limited.[1]
Waste Segregation & Packaging Protocol
Proper segregation is the single most effective safety control.[1] Use the following decision matrix to determine the correct waste stream.
Workflow: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine waste. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute often necessitates classification as halogenated waste depending on concentration.
Detailed Packaging Steps
A. Solid Waste (Pure Compound, Contaminated Debris)[1][2]
-
Primary Containment: Place the solid waste, contaminated weigh boats, and spatulas into a clear, sealable polyethylene bag (4 mil thickness minimum).[1]
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) container.
-
Labeling: Affix a hazardous waste tag immediately.[1]
B. Liquid Waste (Stock Solutions, Reaction Mixtures)[1]
-
Compatibility Check: Ensure the collection carboy is HDPE or Glass.[1] Avoid metal containers due to potential corrosion from hydrolysis products (HBr).[1]
-
Segregation: Pour into the Halogenated Solvent waste stream.
-
Critical Note: Even if the solvent is DMSO or Methanol, the dissolved brominated compound renders the mixture "Halogenated" for incineration purposes.[1]
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]
Spill Response Procedure
In the event of a spill, immediate action is required to prevent aerosolization of the powder.[1]
Operational Workflow: Spill Cleanup
Figure 2: Step-by-step spill response workflow emphasizing dust suppression.
Step-by-Step Spill Protocol:
-
Evacuate & Ventilate: If the spill is outside a fume hood and significant dust is visible, evacuate the immediate area for 15 minutes to allow aerosols to settle.[1]
-
Personal Protective Equipment (PPE):
-
Wet Method Cleanup:
-
Surface Decontamination: Wipe the area 3 times with ethanol-soaked wipes.[1] Place all wipes in the solid hazardous waste bin.
Final Destruction Method
The ultimate disposal method for this compound is High-Temperature Incineration .[1]
-
Process: The waste is burned at temperatures exceeding 1,000°C.[1]
-
Scrubbing: The facility must utilize wet scrubbers to neutralize the Hydrogen Bromide (HBr) gas generated during combustion.[1]
-
Verification: Ensure your waste management contractor (e.g., Veolia, Clean Harbors, Triumvirate) is certified to handle halogenated organic streams.[1]
References
-
PubChem. (2025).[1][5] 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Compound Summary (CID 623416).[1][5] National Library of Medicine.[1] Retrieved from [Link][1]
-
Yale Environmental Health & Safety. (n.d.).[1] Management of Hazardous Waste Procedure.[1][2][6] Yale University.[1] Retrieved from [Link]
-
Dartmouth College EHS. (n.d.).[1] Hazardous Waste Disposal Guide.[1] Retrieved from [Link][1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. 724743-59-3|2-(4-Bromophenyl)imidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | C13H9BrN2 | CID 623416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. keene.edu [keene.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
